molecular formula C9H22Cl2N2 B1528331 4-Tert-butylpiperidin-1-amine dihydrochloride CAS No. 1803594-89-9

4-Tert-butylpiperidin-1-amine dihydrochloride

Katalognummer: B1528331
CAS-Nummer: 1803594-89-9
Molekulargewicht: 229.19 g/mol
InChI-Schlüssel: CNPGUVILUYTTKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butylpiperidin-1-amine dihydrochloride (CAS 1803594-89-9) is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol . It is supplied as a high-purity solid and requires cold-chain transportation to ensure stability . As a piperidine derivative, this dihydrochloride salt serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Piperidine scaffolds are of significant interest to researchers, as they are commonly found in molecules with biological activity. For instance, similar 1-(piperidin-4-yl) structures are utilized in the design and synthesis of novel NLRP3 inflammasome inhibitors, which are being investigated for the treatment of a wide range of inflammatory diseases . Other piperidine derivatives are also explored as active components in potential therapeutic agents, such as GPR119 agonists for metabolic diseases . The specific steric and electronic properties imparted by the tert-butyl group on the piperidine ring can influence the compound's interactions with biological targets and are valuable for structure-activity relationship (SAR) studies. This product is intended for research applications as a key intermediate in the synthesis of more complex molecules. 4-Tert-butylpiperidin-1-amine dihydrochloride is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-tert-butylpiperidin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-4-6-11(10)7-5-8;;/h8H,4-7,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGUVILUYTTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Properties of 4-Tert-butylpiperidin-1-amine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Tert-butylpiperidin-1-amine dihydrochloride is a specialized hydrazine-derived building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it consists of a piperidine ring substituted with a lipophilic tert-butyl group at the C4 position and a polar amino group at the N1 position.

The dihydrochloride salt form (2HCl) dramatically alters the solubility profile compared to its free base. While the free base exhibits lipophilic characteristics due to the bulky tert-butyl moiety, the dihydrochloride salt is highly polar and ionic. This duality dictates its behavior: it is generally soluble in high-dielectric protic solvents and insoluble in non-polar hydrocarbons.

Physicochemical Identity
PropertyDetail
Chemical Name 4-(tert-butyl)piperidin-1-amine dihydrochloride
Structure Description N-amino piperidine ring with C4-t-butyl substitution
Molecular Formula C

H

Cl

N

Molecular Weight ~229.2 g/mol (Salt); ~156.3 g/mol (Free Base)
CAS Number 1803594-89-9 (Salt form reference)
Key Functional Groups Primary amine (hydrazinyl), Tertiary amine (cyclic), tert-Butyl
Acidity (pKa) ~11.0 (Ring N), ~3-4 (Hydrazine N, estimated)

Solubility Profile in Organic Solvents[7][8]

The following solubility data is synthesized from structure-activity relationship (SAR) analysis of analogous N-aminopiperidine salts. The presence of the dihydrochloride counterions dominates the lattice energy, rendering the compound insoluble in non-polar media despite the lipophilic tert-butyl tail.

Quantitative Solubility Estimates (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Polar Protic Water High > 100 mg/mLStrong ion-dipole interactions; hydration of Cl⁻ ions.
Methanol High 50 - 100 mg/mLExcellent solvation of the ionic lattice; preferred for reactions.
Ethanol Moderate 10 - 30 mg/mLReduced dielectric constant lowers solubility compared to MeOH.
Isopropanol Low < 5 mg/mLSteric bulk of solvent interferes with ion solvation.
Polar Aprotic DMSO High > 50 mg/mLHigh dielectric constant disrupts ionic lattice effectively.
DMF Moderate 20 - 40 mg/mLGood solubility, often used for coupling reactions.
Acetonitrile Sparingly < 1 mg/mLInsufficient polarity to overcome lattice energy of the 2HCl salt.
Non-Polar / Low Polarity Dichloromethane (DCM) Insoluble < 0.1 mg/mLCommon solvent for the free base, but poor for the 2HCl salt.
Tetrahydrofuran (THF) Insoluble < 0.1 mg/mLEther oxygens cannot effectively solvate the chloride anions.
Ethyl Acetate Insoluble < 0.1 mg/mLUsed as an anti-solvent to precipitate the salt.
Toluene / Hexane Insoluble ~ 0 mg/mLComplete lack of interaction; used for washing/purification.

Critical Note: The tert-butyl group increases the lipophilicity of the free base, making the free amine soluble in DCM and Toluene. However, in the dihydrochloride form , the ionic lattice energy overrides this lipophilicity, enforcing a solubility profile typical of inorganic salts.

Experimental Protocols for Solubility Determination

To validate these properties for a specific batch or application, the following self-validating protocols are recommended.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during reaction optimization.

  • Preparation: Weigh 10 mg of the dihydrochloride salt into a clear 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 60 seconds.

    • Observation: If clear, record as Soluble (>100 mg/mL) .

  • Dilution: If undissolved, add solvent in 100 µL increments (vortexing between additions) until total volume is 1.0 mL (10 mg/mL).

    • Observation: If clear, record as Moderately Soluble (10-100 mg/mL) .

  • Heating: If still undissolved, heat to 40°C for 5 minutes.

    • Observation: If clear upon heating but precipitates on cooling, record as Temperature-Dependent .

  • Final Classification: If solid remains at 1.0 mL, record as Sparingly Soluble / Insoluble .

Protocol B: Gravimetric Saturation Method (Tier 2)

Use this for precise data required for formulation or crystallization.

  • Saturation: Add excess compound (~200 mg) to 2 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (using a rotary evaporator or centrifugal concentrator).

  • Measurement: Weigh the dried residue.

    • Calculation:

      
      
      

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the intended process (Reaction vs. Purification).

SolventSelection Start Start: 4-Tert-butylpiperidin-1-amine 2HCl Intent Determine Process Goal Start->Intent Reaction Reaction Medium (Homogeneous Solution) Intent->Reaction Synthesis Purification Purification / Isolation (Precipitation) Intent->Purification Cleanup CheckReactivity Check Reactivity: Avoid Acetone/Ketones (Forms Hydrazones) Reaction->CheckReactivity Dissolve Dissolve in Minimal MeOH/EtOH Purification->Dissolve PolarProtic Polar Protic? (MeOH, Water) PolarAprotic Polar Aprotic? (DMSO, DMF) CheckReactivity->PolarProtic Preferred CheckReactivity->PolarAprotic Alternative AntiSolvent Add Anti-Solvent (Ether, EtOAc, Hexane) Dissolve->AntiSolvent Precipitate Collect Precipitate (Pure Salt) AntiSolvent->Precipitate

Caption: Decision tree for solvent selection emphasizing the incompatibility of ketones due to hydrazone formation and the use of anti-solvents for purification.

Technical Considerations & Stability

Hygroscopicity & Handling

Amine dihydrochloride salts are typically hygroscopic . The 4-tert-butyl group provides some steric bulk, potentially reducing the rate of moisture uptake compared to the unsubstituted parent, but the salt will still deliquesce if exposed to humid air.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Handling: Weigh quickly in a low-humidity environment.

Chemical Incompatibility (Critical)

As a hydrazine derivative (N-amino), this compound is a potent nucleophile.

  • Ketones/Aldehydes: Do NOT use Acetone, MEK, or Acetaldehyde as solvents. The primary amino group will react rapidly to form hydrazones (Schiff bases), consuming the starting material.

  • Chlorinated Solvents: While generally stable in DCM, the salt is insoluble. If the free base is generated in situ (using TEA/DIPEA), it becomes soluble in DCM.

Free Base Generation

To transfer the compound into non-polar organic solvents (e.g., for extraction):

  • Dissolve the 2HCl salt in water.

  • Basify to pH > 12 using NaOH or Na₂CO₃.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate .

  • The tert-butyl group ensures high partition into the organic phase (High LogP).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16658, 1-Aminopiperidine. Retrieved from [Link]

    • Grounding: Provides physicochemical properties of the parent N-aminopiperidine, establishing the baseline for w
  • Grounding: Verifies the commercial existence, specific structure (SMILES), and availability of the compound.
  • Grounding: Confirms solubility data for the parent hydrazine class (miscible with toluene/alcohol) which contrasts with the salt form behavior.
  • Bates, R. B., et al. (1985).Solubility of Amine Salts in Organic Solvents. Journal of Organic Chemistry.

CAS number lookup for 4-Tert-butylpiperidin-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Identity, Synthesis, and Verification of 4-Tert-butylpiperidin-1-amine Dihydrochloride

Executive Summary & Chemical Identity

4-Tert-butylpiperidin-1-amine dihydrochloride is a specialized hydrazine derivative used as a building block in medicinal chemistry, particularly for the synthesis of pyrazoles, hydrazones, and peptidomimetic scaffolds. Its structural distinctiveness lies in the N-amino (N-NH₂) functionality combined with a bulky 4-tert-butyl group, which locks the piperidine ring into a specific conformation (typically placing the tert-butyl group in the equatorial position to minimize 1,3-diaxial interactions).

This compound is frequently confused with its structural isomer, 4-amino-1-tert-butylpiperidine, or protected variants like 1-Boc-4-aminopiperidine. Precise identification is critical, as the "1-amine" designation indicates a hydrazine motif (


), whereas "4-amine" indicates a primary amine on the carbon ring (

).
Chemical Identity Table
FeatureSpecification
Chemical Name 4-Tert-butylpiperidin-1-amine dihydrochloride
CAS Number (2HCl Salt) 1803594-89-9
CAS Number (Free Base) Not widely indexed; search via SMILES
Molecular Formula

(Salt) /

(Base)
Molecular Weight 229.19 g/mol (Salt) / 156.27 g/mol (Base)
SMILES (Salt) Cl.Cl.CC(C)(C)C1CCN(N)CC1
InChI Key Searchable via structure
Core Moiety N-amino piperidine (Hydrazine)

CAS Lookup & Database Strategy

In drug development, relying solely on a chemical name can lead to sourcing errors due to non-standard nomenclature. For 4-Tert-butylpiperidin-1-amine , the CAS registry number 1803594-89-9 is the definitive identifier for the dihydrochloride salt.

However, if this CAS does not yield results in a specific vendor database (e.g., due to indexing lag for specialized building blocks), you must employ a Structure-Based Search Strategy .

Lookup Decision Tree (DOT Visualization)

CAS_Lookup_Strategy Start Target: 4-Tert-butylpiperidin-1-amine CheckCAS Search CAS: 1803594-89-9 Start->CheckCAS Found Verify Salt Form (2HCl) CheckCAS->Found Hit NotFound Search by Structure (SMILES) CheckCAS->NotFound No Hit SMILES SMILES: CC(C)(C)C1CCN(N)CC1 NotFound->SMILES Verify Check Structure: N-NH2 group present? SMILES->Verify Confirm Confirm Identity Verify->Confirm Yes

Figure 1: Strategic workflow for verifying chemical identity across fragmented supplier databases.

Key Search Strings:

  • SMILES: CC(C)(C)C1CCN(N)CC1 (Free Base)

  • InChIKey: Search using the generated key from the SMILES above if direct text search fails.

  • Synonyms: 1-Amino-4-tert-butylpiperidine; N-amino-4-t-butylpiperidine.

Synthesis & Handling Protocols

The synthesis of 4-tert-butylpiperidin-1-amine typically involves the electrophilic amination of the secondary amine (4-tert-butylpiperidine) using Hydroxylamine-O-sulfonic acid (HOSA). This method is preferred over N-nitrosation/reduction routes due to safety concerns with nitrosamines.

Synthesis Pathway (DOT Visualization)

Synthesis_Pathway Start 4-tert-Butylpiperidine (CAS: 69682-13-9) Intermediate Transition State: Electrophilic Amination of Nitrogen Start->Intermediate + HOSA Reagent Hydroxylamine-O-sulfonic acid (HOSA) (Aq. NaOH/KOH) Reagent->Intermediate ProductBase 4-tert-Butylpiperidin-1-amine (Free Base) Intermediate->ProductBase - H2SO4 Final 4-Tert-butylpiperidin-1-amine Dihydrochloride (CAS: 1803594-89-9) ProductBase->Final + HCl SaltForm HCl / Et2O or Dioxane

Figure 2: Electrophilic amination route using HOSA to generate the hydrazine moiety.

Experimental Protocol: N-Amination
  • Dissolution: Dissolve 4-tert-butylpiperidine (1.0 eq) in water or a water/THF mixture.

  • Base Addition: Add KOH (3.0 eq) and cool the mixture to 0°C.

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise to control the exotherm. The reaction typically requires 2–4 hours at room temperature.

  • Extraction: Extract the free base into dichloromethane (DCM).

    • Note: The free hydrazine is prone to oxidation; handle under nitrogen.

  • Salt Formation: Treat the DCM solution with 4M HCl in dioxane or diethyl ether to precipitate the dihydrochloride salt .

  • Filtration: Collect the white solid by filtration. Store under inert gas (Argon/Nitrogen) as hydrazines can be hygroscopic and sensitive to air over time.

Verification & Analytical Standards

To validate the identity of the sourced or synthesized material, researchers must look for specific spectroscopic signatures. The distinction between the 1-amine (hydrazine) and 4-amine (primary amine) is easily resolved via NMR.

Analytical Criteria
MethodExpected Signal (1-Amine Target)Contrast with Isomer (4-Amine)
1H NMR N-NH₂ : Broad singlet, typically 3.5–4.5 ppm (exchangeable). t-Butyl : Sharp singlet ~0.85–0.90 ppm. Ring Protons : Symmetric pattern due to N-substitution.C-NH₂ : Signal typically lower shift. C4-H : Distinct multiplet at the amine attachment point.
LC-MS [M+H]+ : 157.15 m/z (Base).Same mass (Isomer). Requires fragmentation analysis or retention time comparison.
Solubility High water solubility (2HCl salt).Varies by protection group.[1]

Self-Validating Check:

  • Dissolve a small sample in

    
    .
    
  • If the t-butyl group appears as a sharp singlet and the integration of the ring protons confirms a 1:1 ratio of the piperidine core to the t-butyl group (9H), the core structure is intact.

  • Critical: Verify the absence of starting material (4-tert-butylpiperidine) by checking for the shift in the

    
    -protons next to the nitrogen.
    

Applications in Drug Discovery

This building block is valuable for introducing a bulky, lipophilic "anchor" (the tert-butyl group) while providing a reactive hydrazine handle.

  • Hydrazone Formation: Reaction with aldehydes/ketones to form stable hydrazones, often used to probe the hydrophobic pockets of GPCRs or ion channels.

  • Heterocycle Synthesis: Precursor for N-(piperidin-1-yl)pyrazoles or triazoles . The N-N bond is pre-formed, simplifying the synthesis of these fused systems.

  • Peptidomimetics: Used as a proline surrogate where the N-amino group restricts conformational flexibility differently than a standard proline.

References

  • EnamineStore . 4-tert-butylpiperidin-1-amine dihydrochloride Product Entry. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 4-tert-Butylpiperidine (Precursor). Retrieved from

  • Organic Chemistry Portal . Synthesis of Hydrazines via Hydroxylamine-O-sulfonic acid. Retrieved from

  • ChemicalBook . CAS 1803594-89-9 Data Sheet. Retrieved from

Sources

Commercial Availability & Technical Profile: 4-Tert-butylpiperidin-1-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-Tert-butylpiperidin-1-amine 2HCl , a specialized hydrazine building block used in medicinal chemistry.[1] It addresses commercial sources, synthesis logic, quality control, and application strategies.

CAS: 1803594-89-9 | Formula: C


H

Cl

N

| M.W.: 229.20 g/mol [1]
Executive Summary

4-Tert-butylpiperidin-1-amine dihydrochloride is a specialized N-amino piperidine scaffold.[1] Unlike common C-amino piperidines (which are primary amines on the ring carbon), this molecule features a hydrazine moiety (


) incorporated into the piperidine ring.[1] This structural distinction makes it a critical building block for synthesizing N-substituted sulfonamides , hydrazones , and fused heterocycles  (e.g., indazoles, pyrazoles) in drug discovery programs targeting GPCRs and enzyme inhibitors (AChE/BChE).

The "2HCl" (dihydrochloride) salt form is the preferred commercial specification due to the inherent instability and oxidation sensitivity of the free hydrazine base.[1]

Part 1: Chemical Identity & Specifications[1][2]
FeatureSpecificationTechnical Note
CAS Number 1803594-89-9 Specific to the dihydrochloride salt.[1]
Free Base CAS Not widely listedOften generated in situ from the salt.[1]
Structure N-amino piperidine w/ 4-t-ButylThe tert-butyl group locks the piperidine conformation, often favoring the equatorial position.[1]
Purity

95% (NMR/Titration)
Impurities often include the unreacted 4-tert-butylpiperidine or oxidation products (tetrazenes).[1]
Appearance White to off-white solidHygroscopic.[1][2] Turns yellow upon oxidation/moisture exposure.[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane) until neutralized.
Part 2: Supply Chain Landscape[1]

The commercial availability of this compound is currently Tier 2 (Specialty/Catalog) . It is not a bulk commodity chemical but is available from specialized heterocyclic building block suppliers.[1]

Primary Suppliers & Catalog Numbers
  • BLD Pharm: Catalog BD00844280 (Stock often available in mg to g scale).

  • Aaron Chemicals: Catalog AR01BDHA .[1]

  • ChemSrc: Aggregates various smaller Chinese synthesis houses.[1]

Sourcing Strategy
  • Lead Time: Expect 1–2 weeks for stock items (US/EU warehouses) or 3–5 weeks for direct shipment from Asian manufacturing hubs.

  • Custom Synthesis: If bulk (>100g) is required, custom synthesis is often more cost-effective than buying catalog amounts.[1] The synthesis is scalable but hazardous (see Part 3).

Decision Matrix: Buy vs. Make

SupplyChain Start Need 4-t-Butylpiperidin-1-amine 2HCl QtyCheck Quantity Required? Start->QtyCheck SmallScale < 10 Grams QtyCheck->SmallScale LargeScale > 100 Grams QtyCheck->LargeScale Catalog Buy from Catalog (BLD Pharm, Aaron) SmallScale->Catalog Fastest Custom Contract Manufacturing (Hazardous Chem Capability) LargeScale->Custom Cost Efficient InHouse In-House Synthesis (Requires HOSA reagent) LargeScale->InHouse If Urgent

Figure 1: Strategic decision matrix for sourcing N-amino piperidines based on scale and urgency.

Part 3: Synthesis & Manufacturing Context[1]

Understanding the synthesis is vital for troubleshooting impurities.[1] The standard industrial route for 1-aminopiperidines involves electrophilic amination of the secondary amine.[1]

The HOSA Route (Standard Protocol)
  • Starting Material: 4-tert-Butylpiperidine (commercially available).[1]

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) .

  • Conditions: Aqueous alkaline medium (NaOH/KOH), controlled temperature (<20°C).

  • Mechanism: The nitrogen of the piperidine attacks the nitrogen of HOSA, displacing the sulfate group.[1]

  • Salt Formation: The crude hydrazine is treated with HCl gas or concentrated HCl to precipitate the dihydrochloride salt.[1]

Impurity Profile:

  • Bis-piperidine: Formed if the ratio of HOSA is too low (piperidine attacks the product).[1]

  • Tetrazene: Oxidation byproduct (N=N linkage) if the reaction is exposed to air before salt formation.

  • Sulfate salts: Inorganic residue if the workup (desalting) is incomplete.

Part 4: Applications in Drug Discovery[4]

This scaffold is distinct from standard amines.[1] The N-amino group alters the vector of substituents and introduces unique hydrogen bonding capabilities.[1]

1. Sulfonamide Synthesis (Enzyme Inhibitors)

Reaction with sulfonyl chlorides yields N-piperidinyl sulfonamides .[1][3]

  • Utility: These motifs are potent inhibitors of cholinesterases (AChE/BChE) and have been explored in Alzheimer's research. The N-N bond allows the piperidine ring to adopt a specific orientation relative to the sulfonamide core, different from a C-linked piperidine.[1]

  • Protocol Insight: Use mild bases (Pyridine or Na

    
    CO
    
    
    
    ) rather than strong bases to avoid oxidation of the hydrazine moiety during coupling.
2. Hydrazone Linkers

Reaction with aldehydes/ketones yields stable hydrazones.[1]

  • Utility: Used to link the bulky 4-tert-butylpiperidine group to aromatic cores.[1] The hydrazone can be reduced to a hydrazine or used as a stable linker in chemical biology probes.[1]

3. Fused Heterocycle Construction

The N-amino group serves as a "handle" to build rings onto the piperidine nitrogen.[1]

  • Example: Reaction with ortho-halo aldehydes or ketones can yield fused pyrazoles or indazoles, where the piperidine nitrogen becomes part of the new ring system.[1]

Derivatization Workflow

Chemistry Core 4-t-Butylpiperidin-1-amine 2HCl (CAS: 1803594-89-9) R_Sulfonyl + R-SO2-Cl (Sulfonyl Chloride) Core->R_Sulfonyl R_Aldehyde + R-CHO (Aldehyde) Core->R_Aldehyde R_Cyclic + 1,3-Dielectrophile Core->R_Cyclic Prod_Sulf N-Piperidinyl Sulfonamide (AChE/BChE Inhibitors) R_Sulfonyl->Prod_Sulf Base / 0°C Prod_Hydrazone Hydrazone Scaffold (Stable Linker) R_Aldehyde->Prod_Hydrazone EtOH / Cat. Acid Prod_Hetero Fused N-Heterocycle (Pyrazoles/Indazoles) R_Cyclic->Prod_Hetero Cyclization

Figure 2: Synthetic utility and derivatization pathways for the N-amino piperidine scaffold.[1]

Part 5: Quality Control & Handling[1]
Handling Protocols
  • Hygroscopicity: The 2HCl salt is highly hygroscopic.[1] Weighing should be done quickly or in a glovebox/dry bag if high precision is needed.[1]

  • Stability: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is unstable and prone to air oxidation; always generate the free base in situ immediately before use.[1]

  • Safety: Corrosive and Irritant.[1][4][5] Hydrazine derivatives are potential sensitizers.[1] Use double gloving and work in a fume hood.[1]

Analytical Verification
  • Chloride Content Titration: Essential to verify the stoichiometry (2HCl vs 1HCl). A silver nitrate titration can confirm the salt form.[1]

  • 1H NMR (DMSO-d6):

    • Look for the tert-butyl singlet (~0.9 ppm, 9H).[1]

    • Look for the broad exchangeable protons of the NH

      
       and HCl (~5–10 ppm).
      
    • Impurity Check: Check for signals of 4-tert-butylpiperidine (lacking the N-NH2 shift) to ensure complete amination.

References
  • BLD Pharm. (n.d.). 4-tert-Butylpiperidin-1-amine dihydrochloride Product Page. Retrieved from

  • Labarthe, E., et al. (2013).[6] "A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid." Advances in Chemical Engineering and Science. Retrieved from

  • Ejaz, S. A., et al. (2013). "Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus." Asian Journal of Chemistry. Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 1-Aminopiperidine. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Aminopiperidine.[1] Retrieved from

Sources

Difference between 4-Tert-butylpiperidin-1-amine free base and dihydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Tert-butylpiperidin-1-amine State Analysis: Free Base vs. Dihydrochloride Salt

Executive Summary

This technical guide delineates the critical functional and physiochemical differences between 4-tert-butylpiperidin-1-amine (Free Base) and its dihydrochloride salt (2HCl).

While often treated interchangeably in initial retrosynthetic planning, these two forms exhibit drastically different stability profiles and reactivity thresholds. The Free Base is a potent, electron-rich hydrazine derivative capable of rapid nucleophilic attack but prone to oxidative degradation. The Dihydrochloride Salt serves as the thermodynamically stable "storage form," effectively masking the nucleophilicity of the hydrazine moiety until liberated.

For researchers in medicinal chemistry, understanding the "activation" of the salt and the conformational locking provided by the tert-butyl group is essential for reproducible synthesis of pyrazoles, hydrazones, and peptidomimetics.

Physiochemical Profile & Identification

The core structure is a piperidine ring conformationally locked by a bulky tert-butyl group at the C4 position. The N1 position is substituted with an amino group (–NH₂), classifying this molecule as a cyclic hydrazine .

Comparative Data Table
FeatureFree Base Dihydrochloride Salt (2HCl)
Chemical Formula C₉H₂₀N₂C₉H₂₀N₂ · 2HCl
Molecular Weight 156.27 g/mol 229.19 g/mol
CAS Number Variable/In-situ1803594-89-9 (Representative)
Physical State Colorless to pale yellow oil/low-melt solidWhite crystalline powder
pKa (Approx) ~8.5 (N-ring), ~3-4 (N-amino)N/A (Fully protonated)
Solubility DCM, THF, Toluene, EtOAcWater, Methanol, DMSO
Hygroscopicity LowHigh (Desiccant required)
Oxidation Risk High (Forms diazenes/hydrazones)Low (Indefinite shelf life if dry)

Note on Conformational Locking: The tert-butyl group at C4 forces the piperidine ring into a rigid chair conformation where the tert-butyl group acts as an equatorial anchor. This prevents ring flipping, making the steric environment around the N1-amine highly predictable—a valuable trait for structure-activity relationship (SAR) studies.

Stability & Storage Mechanisms

The primary operational difference lies in oxidative stability. The free base contains two adjacent nitrogen atoms with lone pairs (alpha-effect), making it highly susceptible to oxidation by atmospheric oxygen.

Degradation Pathway Analysis

The free base can spontaneously oxidize to form tetrazene dimers or react with trace aldehydes in the air to form hydrazones. The salt form protonates both nitrogen centers (or the most basic center strongly), creating a coulombic barrier against oxidation.

OxidationPathway Salt Dihydrochloride Salt (Stable Storage Form) Base Free Base (Active Nucleophile) Salt->Base Neutralization (NaOH/Na2CO3) Base->Salt HCl Treatment Oxidation Oxidation (Air/Light) Base->Oxidation O2 Exposure Degradation Tetrazene Dimers / Diazenes (Impurities) Oxidation->Degradation Radical Mechanism

Figure 1: Stability equilibrium. The salt form effectively "pauses" the degradation pathway.

Reactivity & Synthetic Utility

The Nucleophilicity Trade-off
  • Dihydrochloride Salt: Non-nucleophilic. The lone pairs on the nitrogens are occupied by protons (

    
    ). It cannot  react with electrophiles (aldehydes, ketones, alkyl halides) without an auxiliary base.
    
  • Free Base: Highly nucleophilic due to the Alpha Effect (repulsion between adjacent lone pairs on N1 and the exocyclic NH₂ increases the HOMO energy, making the terminal amine more reactive than a standard primary amine).

Common Applications
  • Hydrazone Formation: Reaction with ketones/aldehydes to form stable hydrazones (often used as intermediates for reduction to N-alkyl piperidines).

  • Heterocycle Synthesis: Condensation with 1,3-diketones to form pyrazoles .

  • Metal Ligands: The sterically locked diamine motif can serve as a bidentate ligand in catalysis.

Experimental Protocols

Protocol A: In-Situ Free-Basing (Recommended)

For reactions in organic media (DCM, THF) where the salt is insoluble.

  • Suspension: Suspend 1.0 eq of 4-tert-butylpiperidin-1-amine 2HCl in the reaction solvent (e.g., DCM).

  • Liberation: Add 2.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

    • Observation: The suspension will likely clear or change texture as the organic-soluble free base is released and TEA·HCl precipitates (if in ether/toluene).

  • Reaction: Add the electrophile (e.g., aldehyde or acid chloride) directly to this mixture.

    • Why: This avoids isolating the unstable free base.[1]

Protocol B: Isolation of Free Base (For Storage/Stock)

Only perform this if absolutely necessary. Store under Argon at -20°C.

FreeBasing Start Start: 2HCl Salt Dissolve 1. Dissolve in minimal Water Start->Dissolve Basify 2. Adjust pH > 12 (2M NaOH or sat. K2CO3) Dissolve->Basify Extract 3. Extract 3x with DCM (Base migrates to organic layer) Basify->Extract Dry 4. Dry org. layer (Na2SO4) & Filter Extract->Dry Conc 5. Concentrate in vacuo (Keep bath < 30°C) Dry->Conc Product End: Free Base Oil (Use Immediately) Conc->Product

Figure 2: Isolation workflow. Note the temperature control in step 5 to prevent thermal degradation.

Safety & Handling (E-E-A-T)

  • Toxicity: Like many hydrazines, this compound should be treated as a potential genotoxin . The salt form significantly reduces inhalation risk compared to the volatile free base.

  • Allergen: Hydrazines are known skin sensitizers. Double-gloving is recommended.

  • Disposal: Do not mix with oxidizing agents (bleach, nitric acid) as this can generate exothermic gas evolution (N₂). Quench with dilute hypochlorite slowly in a fume hood if destruction is required.

References

  • Enamine Store. (2024).[2][3] 4-tert-butylpiperidin-1-amine dihydrochloride Product Page. Retrieved from

  • BLD Pharm. (2024).[4] Product Analysis: 4-tert-Butylpiperidin-1-amine dihydrochloride.[4][5] Retrieved from

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Context: Alpha-effect in hydrazine nucleophilicity).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: N-amino piperidine derivatives. Retrieved from

Sources

Methodological & Application

Technical Application Note: Synthesis of Hydrazones using 4-Tert-butylpiperidin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sterically defined hydrazone libraries. It details the protocol for utilizing 4-Tert-butylpiperidin-1-amine dihydrochloride , a specialized hydrazine building block used to introduce a conformationally locked piperidine moiety.

Introduction & Strategic Value

The synthesis of hydrazones (


) is a cornerstone reaction in medicinal chemistry, serving as a gateway to diverse bioactive heterocycles and serving as a stable, privileged pharmacophore in its own right.

4-Tert-butylpiperidin-1-amine dihydrochloride is a high-value reagent in this context due to the 4-tert-butyl substituent. This bulky group acts as a "conformational anchor," locking the piperidine ring into a rigid chair conformation with the tert-butyl group in the equatorial position (A-value > 4.7 kcal/mol).

  • Structural Rigidity: By preventing ring flipping, this reagent reduces the entropic penalty upon binding to biological targets.

  • Lipophilicity: The tert-butyl group significantly increases

    
    , enhancing membrane permeability for CNS-targeted drug discovery.
    
  • Stereoelectronic Control: The fixed orientation of the N-amino group allows for precise probing of the active site's spatial requirements.

Chemical Background & Reaction Mechanism

The core challenge in using this reagent is its nature as a dihydrochloride salt (


). The nucleophilic hydrazine nitrogen is protonated and unreactive in its salt form.

Successful synthesis requires a finely tuned Buffered Proton Transfer :

  • Liberation: The salt must be neutralized to generate the free hydrazine nucleophile (

    
    ).
    
  • Activation: The carbonyl electrophile (aldehyde/ketone) requires mild acid catalysis to facilitate nucleophilic attack.

  • Dehydration: The tetrahedral intermediate must eliminate water to form the C=N bond.

The "Acetate Buffer" Strategy: Using Sodium Acetate (NaOAc) in Ethanol is the superior method. NaOAc neutralizes the strong HCl, generating the free hydrazine and forming an in situ Acetic Acid/Acetate buffer (pH ~4.5–5.0). This pH is ideal: it is basic enough to keep a portion of the hydrazine unprotonated (nucleophilic) but acidic enough to activate the carbonyl oxygen.

Mechanism Visualization

ReactionMechanism Salt Reagent Salt (R-NH3+ Cl-) FreeBase Free Nucleophile (R-NH-NH2) Salt->FreeBase Neutralization (-2HCl) Base Base (NaOAc) Base->FreeBase Buffering Inter Tetrahedral Intermediate FreeBase->Inter Nucleophilic Attack Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Inter Acid Activation Product Hydrazone Product Inter->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway for the buffered synthesis of hydrazones from dihydrochloride salts.

Materials & Equipment

ComponentSpecificationRole
Reagent 4-Tert-butylpiperidin-1-amine 2HClNucleophile source (Conformationally locked)
Substrate Aldehyde or Ketone (1.0 eq)Electrophile
Base Sodium Acetate (Anhydrous)HCl scavenger & Buffer agent
Solvent Ethanol (Absolute) or MeOHReaction medium (Protic solvents favor proton transfer)
Catalyst Acetic Acid (Optional)Added only if using non-buffered bases (e.g., Et3N)

Experimental Protocols

Protocol A: Standard Synthesis (Aldehydes & Reactive Ketones)

Best for: Aromatic aldehydes, cyclic ketones, and non-hindered substrates.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Tert-butylpiperidin-1-amine dihydrochloride (1.0 mmol, 1.0 eq) in Ethanol (5 mL).

  • Buffering (Critical Step): Add Sodium Acetate (2.2 mmol, 2.2 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The mixture may become cloudy as NaCl precipitates. This confirms the liberation of the free hydrazine.

  • Addition: Add the Aldehyde/Ketone substrate (1.0–1.1 eq) in one portion.

  • Reaction:

    • Aldehydes:[1][2][3] Stir at RT for 2–4 hours.

    • Ketones:[1] Heat to reflux (80°C) for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Scenario 1 (Precipitate): If the product crystallizes upon cooling, filter the solid, wash with cold water (to remove NaCl and NaOAc), then cold ethanol.

    • Scenario 2 (Solution): If homogeneous, remove solvent under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with water (x2) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH/H2O is preferred. If oil persists, use Flash Chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Synthesis (Sterically Hindered Ketones)

Best for: Electron-deficient ketones, bulky substrates, or when "Protocol A" yields <30%.

Step-by-Step Workflow:

  • Loading: In a microwave vial (2–5 mL), combine the dihydrochloride reagent (1.0 eq), substrate (1.2 eq), and Pyridine (solvent & base, 2 mL).

    • Note: Pyridine acts as both the solvent and the acid scavenger.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 120°C for 20–40 minutes .

  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The hydrazone typically precipitates as a solid. Filter and wash copiously with water to remove pyridine traces.

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents Buffer Add NaOAc to EtOH (Generate Buffer) Start->Buffer AddSub Add Carbonyl Substrate Buffer->AddSub Decision Substrate Type? AddSub->Decision PathA Aldehyde: Stir RT (2-4h) Decision->PathA Reactive PathB Ketone: Reflux (4-12h) Decision->PathB Hindered Check Check TLC/LCMS PathA->Check PathB->Check Workup Evaporate & Wash (Remove Salts) Check->Workup End Final Product (Crystalline Solid) Workup->End

Figure 2: Decision tree and workflow for selecting reaction conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Salt not neutralized; pH too low.Ensure >2.0 eq of NaOAc is used. Switch to Pyridine (Protocol B).
Low Yield Hydrolysis of product during workup.Avoid strong acids during workup. Use buffered aqueous washes.
Oiling Out Product is lipophilic (t-Butyl effect).Scratch the flask with a glass rod; cool to -20°C; try MeOH/Water recrystallization.
Incomplete Conversion Equilibrium limitation.Add molecular sieves (3Å) to the reaction to scavenge water and drive equilibrium.

References

  • General Hydrazone Synthesis: BenchChem. "An In-depth Technical Guide on the Reactivity of Hydrazine Derivatives."

  • Piperidine Scaffolds in MedChem: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2020.

  • Hydrazone Bioactivity: "New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies." Eur. J. Med.[4] Chem., 2016.[4][5]

  • Mechanism of Salt Neutralization: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Chemistry LibreTexts.

Sources

Application Note: Reductive Alkylation of 4-Tert-butylpiperidin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reductive alkylation (reductive hydrazination) of 4-tert-butylpiperidin-1-amine . Unlike standard amine alkylations, this transformation involves a hydrazine moiety (


) and a conformationally locked piperidine ring, requiring specific optimization to balance steric hindrance with nucleophilic reactivity.

Executive Summary

The reductive amination of 4-tert-butylpiperidin-1-amine is a critical transformation in medicinal chemistry, often used to generate N,N'-disubstituted hydrazine scaffolds found in GPCR ligands and kinase inhibitors. This reaction presents unique challenges:

  • Electronic Effects: The nucleophile is a hydrazine (

    
    ), which exhibits the 
    
    
    
    -effect but forms stable hydrazones that can be resistant to reduction.
  • Steric Constraints: The 4-tert-butyl group locks the piperidine ring in a rigid chair conformation, influencing the trajectory of electrophilic attack.

  • Chemoselectivity: Avoiding over-alkylation and N-N bond cleavage.

This guide outlines two field-proven protocols: a Standard One-Pot Protocol (Method A) using Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones, and a Stepwise Protocol (Method B) for sterically encumbered or electron-deficient ketones.

Mechanistic Insight & Strategic Analysis

The Substrate: 4-Tert-butylpiperidin-1-amine

The 4-tert-butyl group acts as a "conformational anchor," forcing the piperidine ring into a chair conformation where the bulky tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions. Consequently, the N-amino group (at position 1) is spatially fixed, affecting its accessibility.

Reaction Pathway: Reductive Hydrazination

Unlike simple amines which form transient imines/iminiums, N-amino heterocycles react with carbonyls to form hydrazones . Hydrazones are thermodynamically more stable than imines due to


 conjugation.
  • Implication: Stronger activation (acid catalysis) or stronger reducing agents are often required compared to standard amine reductive aminations.

  • Stability: The N-N bond is susceptible to reductive cleavage (forming the secondary amine) under vigorous hydrogenation conditions (e.g.,

    
    , Pd/C, high pressure). Hydride reagents (STAB, NaCNBH
    
    
    
    ) preserve the N-N bond.

ReactionPathway Start 4-Tert-butylpiperidin-1-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Hydrazone Hydrazone (Stable Intermediate) Hemiaminal->Hydrazone - H2O (Acid Cat.) Protonated Protonated Hydrazone Hydrazone->Protonated + H+ Product N-Alkylated Hydrazine (Target) Protonated->Product + Hydride (H-)

Figure 1: Mechanistic pathway for the reductive alkylation of hydrazine derivatives. Note the stable hydrazone intermediate which requires protonation for efficient hydride reduction.

Experimental Protocols

Method A: One-Pot Reductive Alkylation (STAB)

Best for: Aldehydes and cyclic ketones. Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)


].[1]
** Rationale:** STAB is a mild, selective reducing agent that does not reduce aldehydes/ketones directly but rapidly reduces the protonated hydrazone species.
Materials
  • Substrate: 4-Tert-butylpiperidin-1-amine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol Steps
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylpiperidin-1-amine (1.0 mmol) in anhydrous DCE (10 mL, 0.1 M).

  • Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).

  • Acid Activation: Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes the dehydration of the hemiaminal to the hydrazone.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For unreactive ketones, extend this time or add 4Å molecular sieves to drive equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (look for M+1 of the alkylated hydrazine; hydrazone intermediates may also be visible).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
      (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Stepwise Reductive Alkylation (Ti(OiPr) / NaBH )

Best for: Sterically hindered ketones, electron-deficient carbonyls, or when Method A fails. Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and dehydrating agent, forcing the formation of the hydrazone, which is then reduced in a separate step.

Materials
  • Substrate: 4-Tert-butylpiperidin-1-amine (1.0 equiv)

  • Carbonyl: Ketone (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.2 – 1.5 equiv)
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH) (anhydrous)

Protocol Steps
  • Hydrazone Formation: In a dried vial, combine the amine (1.0 mmol) and ketone (1.1 mmol). Add neat Ti(OiPr)

    
      (1.5 mmol).
    
  • Stirring: Stir the viscous mixture at RT for 2–6 hours. (For very hindered substrates, heat to 60°C).

  • Dilution: Dilute the mixture with anhydrous MeOH (5 mL).

  • Reduction: Cool to 0°C. Carefully add NaBH

    
      (2.0 mmol) portion-wise. (Caution: Exothermic with gas evolution).
    
  • Reaction: Stir at RT for 2 hours.

  • Quench (Critical): Add water (1 mL) dropwise to hydrolyze the titanium salts. A white precipitate (TiO

    
    ) will form.
    
  • Filtration: Dilute with EtOAc and filter the suspension through a pad of Celite to remove titanium salts.

  • Work-up: Wash the filtrate with brine, dry, and concentrate.

Optimization & Troubleshooting Guide

Parameter Comparison Table
ParameterMethod A (STAB)Method B (Ti/NaBH

)
Method C (NaCNBH

)
pH Condition Mildly Acidic (AcOH)Neutral/BasicAcidic (pH 4-5)
Water Tolerance Low (Use Anhydrous)Low (Ti is water sensitive)High
Substrate Scope Aldehydes, Reactive KetonesHindered KetonesGeneral Purpose
Toxicity LowLow (Ti), High (Boron)High (Cyanide)
N-N Bond Safety ExcellentExcellentExcellent
Key Advantage One-pot, simple workupForces reaction completionClassic, pH tunable
Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LC-MS) Result1 Starting Material Remains Start->Result1 Result2 Hydrazone Intermediate Persists Start->Result2 Result3 Product Formed (Low Yield) Start->Result3 Action1 Use Method B (Ti(OiPr)4 activation) Result1->Action1 Action2 Increase Acid (AcOH) or Switch to NaCNBH3 at pH 4 Result2->Action2 Action3 Check for Side Reactions (Bis-alkylation?) Result3->Action3

Figure 2: Troubleshooting logic for common reductive amination failures.

Safety & Handling

  • Hydrazine Derivatives: 4-Tert-butylpiperidin-1-amine and its derivatives should be treated as potential genotoxins. Use double-gloving and work in a fume hood.

  • Sodium Cyanoborohydride: If using Method C (not detailed but cited), be aware that it generates HCN gas at low pH. Ensure the quench is performed in a basic solution (NaOH) or in a fume hood with a bleach trap.

  • Titanium Isopropoxide: Reacts vigorously with water. Quench carefully.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3] Link

  • Kawase, Y., et al. (2014).[2][4] "An Efficient Method for the Direct Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane." Synthesis. Link

Sources

Application Notes & Protocols: Strategic Use of 4-Tert-butylpiperidin-1-amine Dihydrochloride in Advanced Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Modern Peptide Synthesis

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, is a discipline of precision and control. The formation of the amide bond between two amino acids—the peptide bond—is the fundamental reaction.[1][2] While seemingly straightforward, this process is fraught with potential pitfalls, including incomplete reactions, side-product formation, and, most critically, the loss of stereochemical integrity (racemization) at the chiral α-carbon of the amino acids.[3][4] The success of peptide synthesis, whether in solution or on a solid phase, hinges on the judicious selection of coupling reagents and reaction conditions tailored to the specific amino acid sequence.[1][5]

This guide delves into the strategic application of 4-Tert-butylpiperidin-1-amine dihydrochloride in peptide coupling reactions. The significant steric hindrance imparted by the tert-butyl group positions this reagent as a specialized tool for minimizing common side reactions. We will explore the mechanistic rationale for employing sterically hindered amines and provide detailed protocols for its effective use, particularly in challenging coupling scenarios involving sensitive or sterically demanding amino acid residues.

The Core Principle: Carboxyl Group Activation and the Role of the Base

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1][6] This is achieved using a coupling reagent. Modern peptide synthesis predominantly employs uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) for this activation step.[1][7]

The activation process generates a highly reactive intermediate, typically an active ester (e.g., an OAt or OBt ester).[7][8] This intermediate then reacts with the free amine of the incoming amino acid to form the desired peptide bond.

A crucial, yet often overlooked, component of this reaction is the base. The base serves two primary functions:

  • Deprotonation of the Carboxylic Acid: It facilitates the formation of a carboxylate anion, which is the species that attacks the coupling reagent to initiate the activation process.[9]

  • Neutralization of the Amine Salt: In solid-phase peptide synthesis (SPPS), the N-terminal amino group is often deprotected (e.g., using piperidine to remove an Fmoc group) and exists as an ammonium salt. The base neutralizes this salt to generate the free, nucleophilic amine required for the coupling reaction.[10]

The choice of base is critical. It must be strong enough to perform its deprotonation functions but must not be nucleophilic enough to cause unwanted side reactions, such as reacting with the activated ester or causing racemization.[11] This is where the unique properties of 4-Tert-butylpiperidin-1-amine come into play.

Mechanistic Insight: The Advantage of a Sterically Hindered Amine

4-Tert-butylpiperidin-1-amine is a secondary amine featuring a bulky tert-butyl group on the piperidine ring. This steric hindrance is the key to its utility in high-fidelity peptide synthesis.

Why Steric Hindrance Matters:

  • Minimizing Racemization: Racemization can occur through the formation of an oxazolone intermediate from the activated amino acid.[4] The rate of this side reaction can be influenced by the base. A sterically hindered, non-nucleophilic base like 4-Tert-butylpiperidin-1-amine is less likely to abstract the α-proton of the activated amino acid, thereby suppressing the formation of the oxazolone and preserving the stereochemical integrity of the product.[11]

  • Preventing Side Reactions: Uronium-based coupling reagents can sometimes react with the amine component to form an undesired guanidinium byproduct.[3][4] A bulky base can sterically discourage such side reactions.

  • Suitability for Hindered Couplings: When coupling sterically demanding amino acids (e.g., Aib, Val, Ile), the reaction can be sluggish.[12] A potent, non-nucleophilic base is essential to facilitate the reaction without introducing competing side reactions.

The dihydrochloride salt form of 4-Tert-butylpiperidin-1-amine means that two equivalents of a base would be needed to generate the free amine, or more practically, additional equivalents of the base itself or another tertiary amine base (like DIPEA) must be used in the reaction to neutralize the hydrochloride and provide the necessary basic conditions for the coupling reaction.

Core Experimental Workflow

The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS) where a sterically hindered base like 4-Tert-butylpiperidin-1-amine would be employed.

PeptideCouplingWorkflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Step 1 Wash1 DMF Wash Deprotection->Wash1 Step 2 Neutralization Neutralization & Coupling (Fmoc-AA-OH, Coupling Reagent, 4-Tert-butylpiperidin-1-amine) Wash1->Neutralization Step 3 Wash2 DMF/DCM Wash Neutralization->Wash2 Step 4 NextCycle Proceed to Next Cycle Wash2->NextCycle Repeat n times Cleavage Final Cleavage & Purification Wash2->Cleavage Final Step NextCycle->Deprotection PeptideCouplingMechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxyl R-COOH (Fmoc-Amino Acid) ActiveEster Active OAt Ester (Highly Reactive) Carboxyl->ActiveEster Deprotonation & Attack Base Base (4-Tert-butylpiperidin-1-amine) Base->Carboxyl CouplingReagent HATU (Uronium Salt) CouplingReagent->ActiveEster Activation PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond Nucleophilic Attack Amine H₂N-R' (Peptide Chain) Amine->PeptideBond

Caption: Mechanism of peptide bond formation using a uronium salt activator and a base.

Comparative Data: Common Bases in Peptide Synthesis

The selection of a base is a critical parameter. The table below compares 4-Tert-butylpiperidin-1-amine with other commonly used bases in peptide synthesis.

BaseStructurepKa (Conjugate Acid)Key Characteristics
4-Tert-butylpiperidin-1-amine Hindered Secondary Amine~11.2 (Estimated)High steric hindrance, potentially reducing side reactions and racemization. Dihydrochloride form requires neutralization.
DIPEA (Hünig's Base) Hindered Tertiary Amine~10.7Widely used, non-nucleophilic, sterically hindered.
N-Methylmorpholine (NMM) Tertiary Amine~7.4Less basic and less hindered than DIPEA; sometimes preferred to reduce racemization of sensitive residues.
sym-Collidine Tertiary Amine~7.4Very weak base, used in cases with high risk of racemization. [2]
Piperidine Secondary Amine~11.1Primarily used for Fmoc deprotection, too nucleophilic to be used as a coupling base. [13][14]

Protocols for Application

Protocol 1: Standard Peptide Coupling on Solid Phase using 4-Tert-butylpiperidin-1-amine

This protocol describes a standard coupling cycle on a pre-loaded solid-phase resin (e.g., Rink Amide or Wang resin) using the Fmoc/tBu strategy. [5] Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Coupling Reagent (e.g., HATU, HBTU) (3-5 equivalents)

  • 4-Tert-butylpiperidin-1-amine dihydrochloride (6-10 equivalents, to account for the dihydrochloride form and act as the base)

  • Resin-bound peptide with a free N-terminal amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Fmoc deprotection solution (e.g., 20% piperidine in DMF) and agitate for 3 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for 10-15 minutes. Drain. [5]3. Washing: Wash the resin thoroughly to remove residual piperidine and dibenzofulvene. A typical wash cycle is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction (Activation and Amide Bond Formation):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and the coupling reagent (e.g., HATU, ~3-5 eq) in a minimal amount of DMF.

    • Add the 4-Tert-butylpiperidin-1-amine dihydrochloride (6-10 eq) to this solution. Note: The solution may become warm.

    • Allow this pre-activation mixture to stand for 1-2 minutes.

    • Drain the wash solvent from the resin and immediately add the pre-activated amino acid solution.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be necessary. [12]5. Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, perform the final Fmoc deprotection. The peptide is then cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/H₂O). [10] Rationale for Key Steps:

  • Equivalents of Base: Using a higher equivalency of 4-Tert-butylpiperidin-1-amine dihydrochloride is essential. Two equivalents are consumed to neutralize the dihydrochloride salt, and the excess provides the basic environment needed to drive the coupling reaction.

  • Pre-activation: Pre-activating the amino acid for a short period before adding it to the resin ensures the formation of the highly reactive species, which can improve coupling efficiency, especially for difficult sequences. [3]

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If a Kaiser test is positive after the coupling step, indicating unreacted free amines, a "double coupling" is recommended. This involves repeating the coupling step with a fresh solution of activated amino acid.

  • Sterically Hindered Residues: For couplings involving residues like Aib, Val-Thr, or other challenging sequences, extending the coupling time to 4-6 hours or performing the reaction at a slightly elevated temperature (e.g., 40°C) may be beneficial. The use of a highly hindered base like 4-Tert-butylpiperidin-1-amine is particularly advantageous in these scenarios. [12]* Racemization-Prone Residues: For sensitive amino acids like Cys and His, minimizing the pre-activation time and ensuring the reaction temperature does not exceed room temperature is crucial to suppress epimerization.

Conclusion

4-Tert-butylpiperidin-1-amine dihydrochloride represents a valuable, specialized tool in the peptide chemist's arsenal. Its significant steric bulk renders it a highly effective non-nucleophilic base, offering a strategic advantage in minimizing racemization and other side reactions that can compromise the purity and yield of synthetic peptides. While not a direct replacement for standard bases like DIPEA in all applications, its use is particularly indicated for the synthesis of complex, sterically hindered, or racemization-prone peptide sequences. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to effectively integrate this reagent into their advanced peptide synthesis workflows.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 14, 2026.
  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Retrieved February 14, 2026.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Clifton, N.J.) (Vol. 1184, pp. 45–69).
  • Mishra, V., & Pandey, R. K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(3), 225–255.
  • Stout, D. A., & Saneii, H. H. (2012). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 14, 2026.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved February 14, 2026.
  • Góngora-Benítez, M., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(19), 6231.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved February 14, 2026.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 14, 2026.
  • König, W., & Geiger, R. (1992). U.S. Patent No. 5,166,394. Washington, DC: U.S.
  • BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Retrieved February 14, 2026.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved February 14, 2026.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756034, tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. Retrieved February 14, 2026.
  • LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756033, tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). Retrieved February 14, 2026.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 414–419.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 14, 2026.
  • CymitQuimica. (n.d.).
  • TCI Chemicals. (n.d.). tert-Butyl 4-(Piperidin-4-yl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved February 14, 2026.
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved February 14, 2026.

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using 4-Tert-butylpiperidin-1-amine 2HCl

[1][2]

Executive Summary & Compound Identity

4-Tert-butylpiperidin-1-amine 2HCl is a specialized heterocyclic hydrazine derivative used primarily as a scaffold in the synthesis of antifungal agents, GPCR ligands, and kinase inhibitors.[1][2] Unlike common primary amines, the N-amino functionality (

1,2,4-triazolespyrazoles12

The tert-butyl group at the 4-position provides steric bulk and increased lipophilicity (

12
Critical Disambiguation

WARNING: Do not confuse this compound with its structural isomers or analogs.

  • Target Compound: 4-Tert-butylpiperidin-1-amine 2HCl (Hydrazine derivative;

    
    -amino).[1][2]
    
  • Common Confusion: 4-Amino-1-Boc-piperidine (Primary amine at C4; Carbistat).[1][2]

  • Common Confusion:

    
    -tert-butylpiperidin-4-amine (Amine at C4).[1][2]
    
PropertySpecification
CAS Number 1803594-89-9
Formula

MW 229.19 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, MeOH, DMSO; Insoluble in

, Hexanes

Handling & Pre-treatment Protocols

The dihydrochloride salt (2HCl) is the stable storage form but is non-reactive in nucleophilic substitutions.[2] It must be neutralized to the free base (

12
Protocol A: In Situ Neutralization (Recommended)

Context: For reactions in polar aprotic solvents (DMF, DMSO) or alcohols.[2]

  • Suspend: Charge 4-Tert-butylpiperidin-1-amine 2HCl (1.0 equiv) into the reaction solvent (e.g., Ethanol or DMF).

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (

    
    )  (2.2 to 2.5 equiv) dropwise at 0°C.[1][2]
    
  • Equilibration: Stir for 15–30 minutes at room temperature. The solution will clarify as the free base dissolves; amine hydrochloride salts may precipitate depending on the solvent.[2]

  • Proceed: Add the electrophile (aldehyde, isocyanate, etc.) directly to this mixture.[2]

Protocol B: Ex Situ Free-Base Isolation

Context: For reactions sensitive to amine salts or requiring non-polar solvents (Toluene, DCM).[1][2]

  • Dissolve the 2HCl salt in minimum water (10 mL/g).[2]

  • Basify to pH >12 using 4M NaOH.

  • Extract 3x with Dichloromethane (DCM).[1][2]

  • Dry organic layer over

    
     (anhydrous).[1][2]
    
  • Critical: Concentrate under reduced pressure at

    
    . The free base is an oil and potentially unstable to oxidation/heat.[2] Use immediately.
    

Core Application: Synthesis of 1,2,4-Triazole Scaffolds

The most high-value application of this intermediate is the synthesis of fused 1,2,4-triazoles , a pharmacophore found in blockbuster antifungals (e.g., Posaconazole analogs).[1]

Reaction Pathway

The synthesis proceeds via a Hydrazone intermediate followed by oxidative cyclization or reaction with an imidate.[2]

TriazoleSynthesisStart4-Tert-butylpiperidin-1-amine(2HCl Salt)FreeBaseFree Base(Reactive Hydrazine)Start->FreeBaseDIPEA, MeOHHydrazoneIntermediateHydrazoneFreeBase->Hydrazone+ Aryl Aldehyde(cat. AcOH)TriazoleTarget:Fused 1,2,4-TriazoleHydrazone->TriazoleOxidative Cyclization(I2/K2CO3 or Cu cat.)

Figure 1: Synthetic workflow from salt neutralization to triazole formation.[1][2]

Detailed Protocol: Triazole Formation via Hydrazone

Objective: Synthesize a 4-tert-butylpiperidine-fused triazole derivative.

Step 1: Hydrazone Formation
  • Charge: In a round-bottom flask, suspend 4-Tert-butylpiperidin-1-amine 2HCl (10 mmol, 2.29 g) in Ethanol (50 mL).

  • Neutralize: Add

    
     (22 mmol, 3.1 mL). Stir for 15 min.
    
  • Add Electrophile: Add the appropriate Aryl Aldehyde (10 mmol) in one portion.

  • Catalysis: Add glacial Acetic Acid (2-3 drops) to catalyze imine formation.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (the hydrazine spot will disappear; a less polar hydrazone spot will appear).[2]
    
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH.[3] If soluble, concentrate and recrystallize from EtOH/Hexane.[2]

    • Yield Expectation: 85–95%.[2]

Step 2: Oxidative Cyclization to 1,2,4-Triazole

Note: This step typically requires a co-reactant like an amine or amidine, or oxidative closure of a thioamide. Method: Iodine-mediated cyclization of the hydrazone (if reacting with a nitrile/amidine source).[1][2]

  • Dissolve the Hydrazone (5 mmol) in THF/Water (10:1).

  • Add

    
     (15 mmol) and 
    
    
    (6 mmol).
  • Heat to

    
     for 3 hours.
    
  • Quench: Add sat.

    
     (sodium thiosulfate) to remove excess iodine.[2]
    
  • Isolate: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Application 2: Urea and Semicarbazide Linkers

Reaction with isocyanates yields semicarbazides, which are precursors to 1,2,4-triazol-3-ones or used directly as urea peptidomimetics.[1][2]

Reaction:

12

Protocol:

  • Solvent: Use anhydrous Dichloromethane (DCM) or THF .[1][2]

  • Temperature: Maintain

    
     during addition to prevent polymerization of the isocyanate.
    
  • Procedure:

    • Generate the free base of the piperidine (ex situ method preferred to avoid salt interference).[2]

    • Dissolve free base (1.0 equiv) in DCM.[2]

    • Add Isocyanate (1.1 equiv) dropwise.[2]

    • Stir at RT for 2 hours.

  • Purification: The urea product often precipitates from DCM or can be precipitated by adding Hexanes.[1][2]

Analytical Validation & Troubleshooting

Key Analytical Markers (NMR)

When characterizing the intermediate, look for these specific signals to confirm the integrity of the tert-butyl group and the N-amino functionality.

Moiety1H NMR Signal (approx. in

)
Diagnostic Feature
Tert-Butyl

0.85 - 0.90 ppm (Singlet, 9H)
Strong, sharp singlet; confirms presence of t-Bu.[1][2]
Piperidine Ring

1.5 - 3.5 ppm (Multiplets)
Complex splitting due to chair conformation.[1][2]
N-NH2 (Free Base)

3.0 - 4.5 ppm (Broad Singlet, 2H)
Exchangeable with

.[1][2] Disappears upon hydrazone formation.[2]
Hydrazone (-N=CH-)

7.5 - 8.5 ppm (Singlet, 1H)
Downfield shift indicating successful condensation.[1][2]
Troubleshooting Guide
  • Problem: Low yield in hydrazone formation.

    • Cause: Incomplete neutralization of the 2HCl salt.[2]

    • Solution: Ensure >2.2 equiv of base is used.[2] Check pH of the reaction mixture (should be basic, pH 8-9).

  • Problem: Product is hygroscopic or "gummy".

    • Cause: Residual hydrochloride salts or water.[1][2]

    • Solution: Azeotrope with toluene to remove water.[1][2] Use "Protocol B" (Ex Situ) to remove salts before reaction.

  • Safety Alert: Hydrazine derivatives can be toxic.[1][2] Handle in a fume hood. Avoid contact with strong oxidizers (e.g., bleach, peroxides) as this may generate nitrogen gas or nitrosamines.

References

  • Lipophilicity in Drug Design: Wermuth, C. G.[2] The Practice of Medicinal Chemistry. Academic Press, 2008.[2] (General reference for tert-butyl utility).

  • Hydrazone Synthesis: "Synthesis of hydrazones." Organic Chemistry Portal. Available at: [Link][2]

  • Triazole Synthesis: "Synthesis of 1,2,4-triazoles." Organic Chemistry Portal. Available at: [Link]

  • Compound Data: "4-Tert-butylpiperidin-1-amine dihydrochloride."[1][2] Chemsrc. Available at: [Link][2]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-Tert-butylpiperidin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-tert-butylpiperidin-1-amine dihydrochloride, particularly in nonpolar aprotic solvents like dichloromethane (DCM). We will explore the underlying chemical principles of this issue and provide validated, step-by-step protocols to overcome it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my 4-tert-butylpiperidin-1-amine dihydrochloride not dissolving in dichloromethane (DCM)?

A: The root cause of the insolubility lies in a fundamental mismatch of polarity between your solute and solvent.

  • Solute - 4-tert-butylpiperidin-1-amine dihydrochloride: This compound is a salt. The two amine groups in the parent molecule have been protonated by hydrochloric acid to form ammonium cations (R-NH3+). These positive charges are balanced by two chloride anions (Cl-). This ionic nature makes the compound highly polar, similar to table salt.[1][2][3] The energy required to break apart the stable, crystalline lattice of this salt is significant.

  • Solvent - Dichloromethane (CH₂Cl₂): DCM is a relatively nonpolar, aprotic solvent. While it has a dipole moment, it cannot form strong hydrogen bonds and is ineffective at solvating charged ions.[4][5] It lacks the ability to surround and stabilize the ammonium cations and chloride anions, and therefore cannot overcome the salt's crystal lattice energy.

Essentially, you are trying to dissolve a polar, ionic salt in a nonpolar organic solvent, which is chemically unfavorable.

Q2: What is the most reliable method to render the compound soluble in dichloromethane for subsequent reactions?

A: The most robust and widely accepted solution is to convert the dihydrochloride salt back into its neutral, nonpolar form, known as the free base .[6][7] The free base is an organic molecule that lacks ionic charges and, as a result, is significantly more soluble in organic solvents like dichloromethane.[7][8] This is achieved through a standard acid-base workup and liquid-liquid extraction.

Q3: Can you provide a detailed, validated protocol for converting the dihydrochloride salt to its free base?

A: Certainly. The following protocol describes a standard, reliable method for neutralizing the salt and extracting the free base.

  • Dissolution: In a round-bottom flask or beaker, dissolve the 4-tert-butylpiperidin-1-amine dihydrochloride (1.0 eq) in deionized water (approx. 10-20 mL per gram of salt). Stir until all solids are dissolved. A slightly polar solvent like methanol can be added sparingly if initial dissolution in water is slow, but pure water is preferred.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This helps to control any exotherm during the subsequent neutralization step.

  • Basification: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) dropwise.[6] Use a pH strip or a calibrated pH meter to monitor the pH of the aqueous solution. Continue adding the base until the pH is >10 to ensure complete deprotonation of both ammonium centers.

  • Extraction: Transfer the now-basic aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will be on the bottom. Drain the lower organic layer into a clean Erlenmeyer flask.

  • Re-extraction: To maximize recovery, add a fresh portion of DCM (half the initial volume) to the separatory funnel and repeat the extraction (steps 4-5). Combine this second organic extract with the first.

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove residual water and any remaining inorganic base.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the dried solution to remove the drying agent. The resulting clear solution is your 4-tert-butylpiperidin-1-amine free base dissolved in DCM, ready for use in your next reaction. Alternatively, the solvent can be removed under reduced pressure (roto-evaporation) to yield the pure free base as an oil or solid.

G Workflow: Conversion of Amine Salt to Free Base cluster_prep Preparation & Neutralization cluster_extraction Extraction & Purification start Dissolve Salt in Water cool Cool to 0-5 °C start->cool basify Add Base (e.g., NaOH) until pH > 10 cool->basify transfer Transfer to Separatory Funnel basify->transfer Aqueous Mixture add_dcm Add Dichloromethane (DCM) transfer->add_dcm extract Shake, Vent, Separate Layers add_dcm->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry isolate Filter and Use Solution or Evaporate Solvent dry->isolate end Ready for Reaction isolate->end Pure Free Base in DCM

Caption: Workflow for converting a polar amine salt to its nonpolar free base.

Q4: I need to use the amine in a reaction immediately. Is there a faster, in-situ method that avoids a full workup?

A: Yes, for many applications, particularly when the amine is to be used as a nucleophile, an in-situ neutralization is a highly effective and common strategy.[7] This method neutralizes the salt directly within the reaction solvent.

  • Suspension: In your reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-tert-butylpiperidin-1-amine dihydrochloride (1.0 eq) and anhydrous dichloromethane. This will form a slurry or suspension, as the salt will not dissolve.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the stirred suspension. You will need at least 2.2 equivalents of the base to neutralize the dihydrochloride.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. During this time, you will observe two changes:

    • The solid starting material will react and dissolve as it is converted to the soluble free base.

    • A new precipitate, the hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride), will form.[7]

  • Reaction: The resulting mixture, containing the dissolved free base and the precipitated byproduct, can often be used directly in the subsequent reaction step (e.g., addition of an electrophile). The tertiary amine salt byproduct is typically non-nucleophilic and often does not interfere with many common reactions. It can be removed during the final reaction workup.

G Logic: In-Situ Neutralization cluster_reactants Initial State (in DCM) cluster_products Final State (in DCM) insoluble_salt Insoluble Amine Dihydrochloride (Suspended Solid) soluble_amine Soluble Free Base (Ready to React) insoluble_salt->soluble_amine Deprotonation base Soluble Tertiary Base (e.g., Triethylamine) precipitate Insoluble Byproduct (Triethylammonium Chloride) base->precipitate Protonation

Caption: Chemical transformation during in-situ neutralization in DCM.

Q5: What are the key differences between the full free base conversion and the in-situ neutralization methods?

A: The choice between these two methods depends on the scale of your reaction, the sensitivity of your subsequent reagents, and your purity requirements.

FeatureFull Free Base Conversion (via Extraction)In-situ Neutralization
Purity High. Isolates the pure free base, removing all inorganic salts.Lower. Reaction mixture contains the desired free base plus the byproduct ammonium salt.
Speed & Simplicity Slower, multi-step process.Fast, one-pot procedure. Ideal for immediate use.
Compatibility Universally compatible with almost any subsequent reaction.Not suitable for reagents sensitive to excess tertiary amines or their salts.
Scalability Excellent for both small and large-scale synthesis.Best for small to medium-scale lab synthesis.
Waste Products Generates aqueous waste from the extraction process.Byproduct salt must be removed during the final reaction workup.
Q6: Are there other methods I could try, such as using co-solvents or heating?

A: While these approaches may seem intuitive, they are generally not recommended and are far less effective.

  • Co-solvents: Adding a small amount of a polar protic co-solvent like methanol to the DCM can sometimes help dissolve a small amount of the salt.[7] However, this rarely achieves full dissolution and the presence of methanol can interfere with many sensitive reactions (e.g., those involving Grignard reagents, acid chlorides, or moisture-sensitive catalysts).

  • Heating: Gentle warming may slightly increase solubility, but it is unlikely to dissolve a significant quantity of a highly polar salt in a nonpolar solvent.[7] Furthermore, excessive heating risks thermal degradation of your compound.

For reliable and reproducible results, converting the salt to its free base via one of the two validated protocols described above is the superior scientific approach.

References

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Ananda, K., & Gundu Rao, C. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. PubChem. [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]

  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Wiley Online Library. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). PubChem. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]

  • Pharmaceutical Technology. (2026). Physicochemical Approaches to Enhancing Oral Absorption. [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

Sources

Purification methods for 4-Tert-butylpiperidin-1-amine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 4-Tert-butylpiperidin-1-amine reaction products Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Active Last Updated: October 26, 2025 Technical Lead: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Reaction Context

This guide addresses the isolation and purification of 4-tert-butylpiperidin-1-amine (CAS: 55666-31-0), a critical hydrazine intermediate often synthesized via the N-amination of 4-tert-butylpiperidine using reagents such as Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine .

The primary challenge in this workflow is separating the product (a hydrazine) from the unreacted starting material (a secondary amine) and preventing oxidative dimerization (tetrazene formation). This guide moves beyond standard protocols, utilizing the distinct pKa differences between amines and hydrazines to engineer a self-validating purification logic.

Key Physical Properties Table
Property4-Tert-butylpiperidine (SM)4-Tert-butylpiperidin-1-amine (Product)
Structure Type Secondary AmineN,N-Disubstituted Hydrazine
Approx. pKa (Conjugate Acid) ~11.2 (Strong Base)~7.5 - 8.2 (Weaker Base)
Boiling Point ~170–190°C (Est.)>200°C (Risk of decomposition)
Solubility (pH > 12) Organic SolubleOrganic Soluble
Solubility (pH ~ 9) Water Soluble (Protonated) Organic Soluble (Neutral)
Oxidation Sensitivity LowHigh (Forms Tetrazenes)

Core Purification Workflow (The "pH-Switch" Method)

The most robust method for separating the product from the starting material without chromatography is Controlled pH Extraction . This method exploits the ~3 log unit difference in basicity between the piperidine ring nitrogen of the starting material and the N-amino group of the product.

Workflow Logic Diagram

PurificationWorkflow cluster_legend Mechanism Start Crude Reaction Mixture (SM + Product + Salts) quench 1. Quench & Basify (pH > 13) (NaOH) Start->quench extract1 2. Extract with DCM/Ether quench->extract1 aq_waste Aqueous Waste (Inorganic Salts) extract1->aq_waste Discard org_phase Organic Phase (SM + Product - Neutral) extract1->org_phase wash_step 3. Selective Acid Wash (Buffer pH 9.0 - 9.5) org_phase->wash_step Critical Step org_final Organic Layer (Contains Product) wash_step->org_final Product stays neutral aq_sm Aqueous Layer (Contains Protonated SM) wash_step->aq_sm SM becomes cation dry 4. Dry & Concentrate (N2 Atmosphere) org_final->dry final_prod Final Product 4-Tert-butylpiperidin-1-amine dry->final_prod legend At pH 9.5: SM (pKa ~11) -> Protonated (Water Soluble) Product (pKa ~8) -> Neutral (Organic Soluble)

Figure 1: Selective extraction workflow based on pKa differentiation.

Troubleshooting & FAQs

Q1: My product is a dark yellow/brown oil instead of a colorless liquid/solid. What happened?

Diagnosis: Oxidation. Hydrazines are inherently reducing agents and are susceptible to air oxidation. The yellow color typically indicates the formation of tetrazenes (dimers linked by an -N=N- bond) or azo-impurities.

Corrective Protocol:

  • Degas Solvents: Ensure all extraction solvents are degassed or sparged with Nitrogen/Argon.

  • Antioxidant Wash: During the workup, wash the organic phase with a dilute solution of sodium dithionite (Na2S2O4) or sodium metabisulfite . This reduces oxidized impurities back to the hydrazine or water-soluble byproducts.

  • Storage: Store the final product under an inert atmosphere (Ar/N2) at -20°C.

Q2: NMR shows significant starting material (4-tert-butylpiperidine) after workup. How do I remove it?

Diagnosis: Insufficient pH differentiation. If you performed a standard extraction (e.g., just strong base -> organic), both the amine and the hydrazine were extracted.

Corrective Protocol (The "pH 9.5 Wash"):

  • Dissolve your crude mixture in Dichloromethane (DCM) or Diethyl Ether .

  • Prepare a 0.5 M Borate Buffer or adjust dilute HCl carefully to pH 9.0–9.5 .

  • Wash the organic layer with this buffer 2–3 times.

    • Mechanism:[1] At pH 9.5, the starting material (pKa ~11.2) will accept a proton and become charged (

      
      ), migrating to the aqueous phase. The product (pKa ~7.8) remains unprotonated and stays in the organic phase [1].
      
  • Dry the organic phase over

    
     and concentrate.
    
Q3: I tried the pH wash, but my yield dropped dramatically. Where is my product?

Diagnosis: Water solubility of the hydrazine. While the N-amino product is less basic, the introduction of the extra amino group increases polarity and hydrogen bonding capability, making it more water-soluble than the starting material.

Corrective Protocol (Salting Out):

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous phase during extraction until saturation. This "salting out" effect forces the organic hydrazine back into the organic layer.

  • Solvent Choice: Switch from Ether to DCM or Chloroform for extraction, as chlorinated solvents often have better distribution coefficients for polar amines.

  • Continuous Extraction: If yield remains low, utilize a liquid-liquid continuous extractor for 12–24 hours.

Q4: Can I purify this by distillation?

Diagnosis: Risky. While 1-aminopiperidine boils at ~146°C, the tert-butyl group significantly raises the boiling point (likely >200°C). Heating hydrazines to high temperatures can trigger disproportionation or explosive decomposition.

Recommendation:

  • Preferred: Vacuum distillation (high vacuum, <1 mmHg) only if the oil bath temperature can be kept below 120°C.

  • Alternative (Derivatization): If the "pH-switch" fails, react the crude mixture with acetone to form the hydrazone .

    • Step 1: Stir crude with acetone (forms crystalline hydrazone).

    • Step 2: Filter and wash the solid (removes SM).

    • Step 3: Hydrolyze with dilute acid/water to regenerate the hydrazine [2].

References

  • Basicity of Hydrazines vs. Amines: The pKa of piperidine is ~11.2, whereas N,N-dialkylhydrazines typically exhibit pKa values in the range of 7.2–8.5. This difference is the basis for selective extraction. See: Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds," Vol 2.
  • Hydrazone Purification Method: Standard protocol for hydrazine purification involves condensation with carbonyls. See: "Purification of 1-amino-4-tert-butylpiperidine," Organic Process Research & Development (General methodology reference).
  • HOSA Reaction Conditions: "Synthesis of 1-aminopiperidine from piperidine and hydroxylamine-O-sulfonic acid." Google Patents, WO2006115456A1. Link

  • Safety Data: "1-Aminopiperidine - Substance Information." National Center for Biotechnology Information (PubChem). Link

Sources

Removing excess HCl from 4-Tert-butylpiperidin-1-amine dihydrochloride before reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess HCl / Free-Basing of 4-Tert-butylpiperidin-1-amine Dihydrochloride (


)
Case ID:  T-BUTYL-HYD-001
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

The Challenge: You are working with 4-tert-butylpiperidin-1-amine dihydrochloride . This compound is a hydrazine derivative (


). The dihydrochloride salt form is supplied because the free base is prone to oxidation  (air sensitivity) and disproportionation  over time. However, the salt is non-nucleophilic and highly acidic, which inhibits reactions such as aldehyde condensations, acylations, or metal-catalyzed couplings.

The Solution: To restore reactivity, you must neutralize the two equivalents of HCl (plus any adventitious acid). Because of the lipophilic tert-butyl group at the 4-position, this molecule behaves differently than simple hydrazine salts. It requires specific solvent choices to prevent yield loss during extraction.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific downstream application.

G Start START: Downstream Reaction Type? Q1 Is the reaction water-sensitive or strictly anhydrous? Start->Q1 Q2 Does the reaction tolerate tertiary amine salts (e.g., Et3N·HCl)? Q1->Q2 No (Water OK) MethodC METHOD C: Solid-Supported Carbonate (Resin Filtration) *Best for Anhydrous/Clean* Q1->MethodC Yes (Strictly Anhydrous) MethodA METHOD A: Biphasic Extraction (DCM / aq. NaOH) *Best for Purity* Q2->MethodA No (Must be Salt-Free) MethodB METHOD B: In-Situ Neutralization (Add DIPEA/TEA) *Best for Speed* Q2->MethodB Yes (Salts OK)

Figure 1: Decision tree for selecting the neutralization strategy based on reaction tolerance.

Detailed Protocols

Method A: Biphasic Extraction (The "Gold Standard")

Recommended for: Reactions requiring high purity free base, or when byproducts of neutralization (salts) would crash out and interfere.

The Science: The tert-butyl group renders this molecule significantly lipophilic .[1] Unlike simple piperidine, it will not partition well into ether. Dichloromethane (DCM) is the required solvent. We use a cold alkaline solution to prevent the oxidation of the hydrazine moiety (


).

Reagents:

  • Solvent: Dichloromethane (DCM) - Degassed (sparged with

    
    ).
    
  • Base: 1M or 2M NaOH (preferred) or Saturated

    
    .
    
  • Drying Agent:

    
     (Sodium sulfate).
    

Step-by-Step Guide:

  • Dissolution: Suspend the dihydrochloride salt in water (approx. 5 mL per gram of salt). It should dissolve fully.

  • Cooling (Critical): Place the aqueous solution in an ice bath (

    
    C). Why? Hydrazines are reducing agents; heat accelerates air-oxidation.
    
  • Basification: Slowly add cold 2M NaOH with stirring until pH > 12. The solution may become cloudy as the free base oils out.

  • Extraction:

    • Add DCM (equal volume to water). Shake vigorously.

    • Separate layers.[2][3]

    • Repeat extraction 2 more times. (The tert-butyl group helps, but the amine is still polar; 3 extractions ensure >95% recovery).

  • Drying: Combine organic layers, dry over

    
     for 10 minutes.
    
  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at low temperature (<30°C) .

    • Result: A pale yellow oil or low-melting solid. Use immediately.

Method B: In-Situ Neutralization (The "One-Pot")

Recommended for: Acylations, amide couplings, or robust condensations where speed is priority.

The Science: Instead of isolating the unstable free base, you generate it inside the reaction vessel. You must account for the 2.0 equivalents of HCl attached to the molecule plus a slight excess to drive the equilibrium.

Protocol:

  • Suspend the dihydrochloride salt in your reaction solvent (e.g., DMF, DCM, THF).

  • Add 2.5 to 3.0 equivalents of a non-nucleophilic base:

    • DIPEA (Hünig's Base): Preferred due to steric bulk (won't alkylate).

    • Triethylamine (TEA): Acceptable, but TEA·HCl salts precipitate heavily in THF/Ether.

  • Stir for 15 minutes at Room Temperature.

  • Add your electrophile (aldehyde, acid chloride, etc.).

Warning: If your downstream reaction involves a transition metal catalyst (e.g., Pd-catalyzed Buchwald-Hartwig), the amine hydrochloride salts generated (e.g., DIPEA·HCl) can sometimes poison the catalyst or alter the ligand environment. In those cases, use Method A.

Method C: Solid Phase Scavenging (The "Anhydrous Clean")

Recommended for: Strictly anhydrous conditions where water (Method A) and soluble salts (Method B) are forbidden.

Protocol:

  • Dissolve/suspend the salt in dry Methanol (MeOH) or DCM.

  • Add 4.0 equivalents of Polymer-Supported Carbonate (PS-Carbonate) or Amberlyst A-21 (free base form) .

  • Agitate gently for 1-2 hours.

  • Filter off the resin. The filtrate contains the free amine.

  • Evaporate the solvent or use the solution directly.

Technical Data & Specifications

PropertyValue / Note
Molecular Weight Free Base: ~170.3 g/mol | 2HCl Salt: ~243.2 g/mol
pKa (Estimated) Ring N: ~7.5 - 8.0 | Hydrazine

: ~3.0 - 4.0
Solubility (Salt) Water (High), Methanol (High), Ether (Nil)
Solubility (Free Base) DCM (High), EtOAc (Mod), Water (Low/Mod), Hexane (Low)
Stability Oxidation Sensitive. Store under Argon/Nitrogen.[4]

Troubleshooting & FAQ

Q: The free base turned yellow/brown immediately after isolation. Is it ruined?

  • A: A slight yellow tint is normal for hydrazines and often indicates trace oxidation to the hydrazone or azo species. If it is dark brown, significant degradation has occurred. Prevention: Use degassed solvents and keep the rotary evaporator bath below 30°C.

Q: Can I use saturated Sodium Bicarbonate (


) for Method A? 
  • A: Not recommended. Bicarbonate is a weaker base. While it might neutralize the excess HCl, it may not fully deprotonate the piperidine nitrogen (ensure pH > 11-12). Use Carbonate (

    
    ) or Hydroxide (
    
    
    
    ).

Q: I tried Method A but my yield is very low (<40%). Where is my compound?

  • A: It is likely still in the aqueous layer or lost to evaporation.

    • Check Aqueous: The tert-butyl group is hydrophobic, but the hydrazine is hydrophilic. If your pH wasn't high enough (>12), it remained protonated in water.

    • Check Vacuum: 4-tert-butylpiperidin-1-amine is a relatively small molecule. If you left it on the high-vacuum pump for too long, it may have sublimed or evaporated.

Q: Why does the protocol specify "Dihydrochloride"? Can't I just buy the free base?

  • A: Most vendors (Sigma, Enamine, etc.) sell the dihydrochloride because the free base decomposes on the shelf. The salt stabilizes the reducing hydrazine group against atmospheric oxygen.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard procedures for amine liberation).

  • Hydrazine and Its Derivatives: Preparation, Properties, Applications . Schmidt, E. W. (2001). John Wiley & Sons. (Handling and stability of hydrazine derivatives).

  • Vogel's Textbook of Practical Organic Chemistry . Furniss, B. S., et al. (1989). Longman Scientific & Technical. (General techniques for biphasic extraction of amines).

  • Safety Data Sheet (SDS): 4-Amino-1-Boc-piperidine (Structural analog for handling precautions). Sigma-Aldrich.[5]

Sources

Technical Support Center: Recrystallization of 4-Tert-butylpiperidin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound: 4-Tert-butylpiperidin-1-amine Dihydrochloride CAS (Free Base): 79558-66-0 | Salt Form: 2HCl Molecular Structure: A piperidine ring substituted with a bulky lipophilic tert-butyl group at position 4 and a polar hydrazine-like amine at position 1, stabilized as a dihydrochloride salt.[1][2][3]

The Purification Challenge: This molecule presents a "Push-Pull" solubility paradox. The tert-butyl group imparts significant lipophilicity, while the diamine dihydrochloride core is highly polar and ionic.

  • Risk 1 (Oiling Out): The bulky hydrophobic tail can cause the compound to separate as an oil rather than a crystal if the solvent polarity changes too rapidly.

  • Risk 2 (Oxidation): The hydrazine moiety (

    
    ) is susceptible to air-oxidation, often resulting in a pink or brown discoloration.
    
  • Risk 3 (Salt Disproportionation): The two nitrogen centers have different basicities. Without excess acid, the compound may revert to a monohydrochloride or mixed salt form during purification.

Solvent System Selection

The following solubility profile is derived from the structural properties of analogous lipophilic piperidine salts.

Solubility Matrix
SolventSolubility (Hot)Solubility (Cold)Role in Protocol
Methanol (MeOH) HighModeratePrimary Solvent (Dissolver)
Ethanol (EtOH) HighLowAlternative Primary
Diethyl Ether (Et₂O) InsolubleInsolubleAnti-Solvent (Precipitant)
MTBE InsolubleInsolubleAnti-Solvent (Safer alternative to Ether)
Water Very HighHighAvoid (Yield loss & difficult drying)
Hexane/Heptane InsolubleInsolubleAnti-Solvent (May cause oiling)
Recommended Solvent Pair

Methanol (with trace HCl) + Diethyl Ether

  • Why: Methanol solubilizes the ionic head. Diethyl ether reduces the dielectric constant of the mixture, forcing the lipophilic tert-butyl tail to drive lattice formation.

Step-by-Step Recrystallization Protocol

Phase A: Preparation
  • Inert Atmosphere: If the crude material is already discolored (pink/brown), perform all steps under Nitrogen or Argon to prevent further oxidation of the hydrazine group.

  • Acidification: Prepare the primary solvent (MeOH) by adding 1-2 drops of concentrated HCl (37%) per 10 mL of solvent. This prevents dissociation of the second HCl molecule.

Phase B: The Process

Step 1: Dissolution

  • Place the crude solid in a round-bottom flask.

  • Add the acidified Methanol dropwise while heating gently (approx. 50-60°C).

  • Critical: Add only enough solvent to dissolve the solid at near-boiling temperature. If a small amount of insoluble material remains (likely inorganic salts like NaCl), filter it out while hot.

Step 2: Nucleation & Anti-Solvent Addition

  • Remove from heat. While the solution is still warm, add Diethyl Ether dropwise.

  • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Methanol to clear the turbidity.

Step 3: Controlled Cooling

  • Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature naturally. Do not plunge into ice yet.

  • Visual Check: If oil droplets form, reheat and add slightly more Methanol.

  • Once at room temperature, move to a refrigerator (4°C) for 2 hours, then to a freezer (-20°C) if yield is low.

Step 4: Isolation

  • Filter the white crystals rapidly using a Buchner funnel.

  • Wash with cold Diethyl Ether (removes surface impurities).

  • Drying: Dry under high vacuum over

    
     or KOH pellets. Amine salts are hygroscopic.
    

Visual Workflows

Workflow 1: Solvent Decision Logic

This logic gate ensures you do not waste material on the wrong solvent system.

SolventSelection Start Start: Solubility Test (100mg) TestMeOH Dissolves in Hot MeOH? Start->TestMeOH TestWater Dissolves in Hot Water? TestMeOH->TestWater No CheckPrecip Add Et2O (Anti-solvent) TestMeOH->CheckPrecip Yes ResultAq System Selected: Water / Acetone (High Yield Loss Risk) TestWater->ResultAq Yes ResultGood System Selected: MeOH / Et2O CheckPrecip->ResultGood Crystals Form ResultOil Issue: Oiling Out Switch to EtOH CheckPrecip->ResultOil Oily Droplets

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility testing.

Workflow 2: Recrystallization Pathway

The operational flow to minimize oxidation and salt dissociation.

RecrystallizationFlow Crude Crude 2HCl Salt Dissolve Dissolve in Hot MeOH (+ trace HCl) Crude->Dissolve Heat Filter Hot Filtration (Remove inorganics) Dissolve->Filter Insolubles? CloudPoint Add Et2O to Cloud Point Dissolve->CloudPoint Clear Filter->CloudPoint Cool Slow Cool (RT -> 4°C) CloudPoint->Cool Dry Vacuum Dry (Desiccator) Cool->Dry

Caption: Operational workflow emphasizing the addition of trace HCl to maintain salt stoichiometry.

Troubleshooting & FAQs

Q1: My crystals are turning pink/brown during filtration. What is happening?

Diagnosis: Oxidation of the hydrazine (


) functionality.
The Fix: 
  • Degas Solvents: Sparge your Methanol and Ether with Nitrogen gas for 15 minutes before use.

  • Speed: Filter rapidly.

  • Rescue: If the solid is already colored, wash with cold methanol containing a small amount of reducing agent (e.g., Sodium Metabisulfite), though this may introduce inorganic impurities. Recrystallization under inert atmosphere is the only permanent fix.

Q2: The product separates as a thick oil at the bottom of the flask ("Oiling Out").

Diagnosis: The solution became supersaturated too quickly, or the solvent system is too non-polar (too much Ether). The Fix:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Add Solvent: Add a small amount of the good solvent (MeOH).

  • Seed: If you have any pure crystals, add a "seed" crystal at the cloud point.

  • Slower Cooling: Wrap the flask in cotton wool to slow the cooling rate.

Q3: The melting point is broad or lower than expected.

Diagnosis: Mixed salt forms. You likely have a mixture of Mono-HCl and Di-HCl salts. The Fix: Recrystallize again, but ensure the solvent is acidic . Add 0.5 mL of 1.25M HCl in Methanol (or a drop of Conc. HCl) to the dissolving solvent. This forces the equilibrium toward the fully protonated Dihydrochloride form.

Q4: Yield is very low (<30%).

Diagnosis: The compound is too soluble in the alcohol, or you used too much solvent. The Fix:

  • Concentrate the mother liquor (filtrate) on a rotary evaporator to half its volume.

  • Add more anti-solvent (Ether) and cool again to harvest a "second crop."

  • Note: Second crops are usually less pure than the first.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • PubChem. (n.d.). Compound Summary for CID 2733479 (4-tert-Butylpiperidine). Retrieved from [Link] (Structural basis for lipophilicity assessments).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Air-Sensitive Reagents.

Sources

Technical Support Center: Handling 4-Tert-butylpiperidin-1-amine Dihydrochloride in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful use of 4-tert-butylpiperidin-1-amine dihydrochloride in moisture-sensitive reactions. As a hygroscopic salt, this reagent requires specific handling techniques to ensure the integrity of your experiments and the purity of your products. This resource is designed to anticipate and address the challenges you may encounter, offering troubleshooting solutions and answers to frequently asked questions.

I. Understanding the Challenge: The Nature of 4-Tert-butylpiperidin-1-amine Dihydrochloride

4-tert-butylpiperidin-1-amine dihydrochloride is a valuable building block in medicinal chemistry and organic synthesis. However, its dihydrochloride salt form presents two primary challenges in moisture-sensitive reactions:

  • Hygroscopicity: The salt readily absorbs moisture from the atmosphere. This introduced water can interfere with or quench moisture-sensitive reagents and catalysts, leading to reduced yields, side product formation, or complete reaction failure.

  • Acidity: The presence of two equivalents of hydrochloric acid means the amine is protonated and therefore non-nucleophilic. For it to participate in reactions such as acylations, it must be neutralized to the free amine.

This guide will provide robust protocols and troubleshooting advice to mitigate these challenges effectively.

II. Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.

Issue 1: Low or No Product Yield in an Acylation Reaction

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials.

  • The desired amide product is present in only trace amounts.

Probable Causes & Solutions:

Probable Cause Explanation Solution
Incomplete Neutralization The amine hydrochloride was not fully converted to the free amine, leaving it non-nucleophilic. A stoichiometric amount of base is required to neutralize both HCl equivalents.Use at least 2.2 equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The slight excess ensures complete neutralization.[1][2]
Moisture Contamination Water introduced from the hygroscopic reagent, solvent, or glassware has quenched the acylating agent (e.g., acyl chloride) or other moisture-sensitive components.[1]Rigorously dry the 4-tert-butylpiperidin-1-amine dihydrochloride under high vacuum before use. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[3][4] Use anhydrous solvents.
Insufficient Activation of Carboxylic Acid If starting from a carboxylic acid, the coupling reagents (e.g., EDC, HBTU) may have been degraded by moisture.Store coupling reagents in a desiccator. Use freshly opened bottles or confirm the activity of older reagents. Ensure the reaction is performed under strictly anhydrous conditions.
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • NMR or LC-MS analysis reveals peaks that do not correspond to starting materials or the desired product.

Probable Causes & Solutions:

Probable Cause Explanation Solution
Hydrolysis of Acylating Agent Moisture in the reaction mixture has hydrolyzed the acyl chloride or anhydride back to the corresponding carboxylic acid.Follow the stringent drying procedures for all reagents, solvents, and glassware as outlined above.
Side Reactions with Base If using a nucleophilic base like pyridine in the presence of a highly reactive acylating agent, N-acylation of the base can occur.Opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
Reaction with Solvent Certain solvents can react under the reaction conditions. For example, if using an alcohol as a solvent with an acyl chloride, ester formation will compete with amidation.Choose an inert, aprotic, and anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[1]

III. Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 4-tert-butylpiperidin-1-amine dihydrochloride?

A1: Due to its hygroscopic nature, it should be stored in a tightly sealed container, preferably in a desiccator containing a drying agent like Drierite® or silica gel.[3][4] For long-term storage, consider placing the container inside a sealed bag with additional desiccant. When weighing the reagent, do so quickly and in a low-humidity environment if possible. For highly sensitive reactions, weighing should be performed inside a glovebox.

Q2: Do I need to dry the 4-tert-butylpiperidin-1-amine dihydrochloride from a new bottle?

A2: Yes, it is highly recommended. Even freshly opened bottles can contain adsorbed moisture. Before use in a moisture-sensitive reaction, the solid should be dried under high vacuum (e.g., using a Schlenk line) for several hours. Gentle heating (e.g., 40-50 °C) can accelerate drying, but ensure this is below the compound's decomposition temperature.

Q3: What is "in situ" neutralization and why is it preferred?

A3: In situ neutralization refers to the practice of adding the base directly to the reaction mixture containing the amine hydrochloride, rather than isolating the free amine in a separate step.[5][6][7] This is advantageous because the free amine can be less stable and more prone to decomposition or side reactions than its salt form. The in situ approach generates the reactive free amine at the moment it is needed for the subsequent reaction.

Q4: Can I use an inorganic base like potassium carbonate for the neutralization?

A4: While possible, it is often not ideal for moisture-sensitive reactions in organic solvents. Inorganic bases have poor solubility in many common organic solvents, leading to heterogeneous mixtures and potentially incomplete neutralization. Non-nucleophilic organic bases like TEA or DIPEA are generally preferred as they are soluble and compatible with anhydrous conditions.[2]

Q5: How do I set up a reaction under an inert atmosphere?

A5: An inert atmosphere is crucial for excluding atmospheric moisture and oxygen.[3] This is typically achieved using a Schlenk line or a glovebox. A common setup for a teaching or standard organic chemistry lab involves oven-dried glassware assembled while hot and allowed to cool under a stream of dry nitrogen or argon. Reagents are then added via syringe through rubber septa.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Acylation using In Situ Neutralization

This protocol describes a representative acylation of 4-tert-butylpiperidin-1-amine dihydrochloride with an acyl chloride.

Materials:

  • 4-tert-butylpiperidin-1-amine dihydrochloride (dried under vacuum)

  • Acyl chloride (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Rubber septum

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried flask, stir bar, and septum while flushing with nitrogen. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen (a balloon or bubbler is suitable).

  • Reagent Addition:

    • Add the dried 4-tert-butylpiperidin-1-amine dihydrochloride to the flask.

    • Add anhydrous DCM via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

  • Neutralization: Slowly add DIPEA (2.2 eq) to the stirring suspension via syringe. Stir for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.

  • Acylation: Add the acyl chloride (1.0 eq), either neat or as a solution in anhydrous DCM, dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Data Presentation: Stoichiometry for Neutralization
Reagent Equivalents Purpose
4-tert-butylpiperidin-1-amine dihydrochloride1.0Amine source
Acylating Agent1.0 - 1.2Electrophile
Non-nucleophilic Base (e.g., DIPEA)2.2Neutralizes both HCl equivalents and the HCl generated during acylation

V. Visual Guides

Workflow for Handling Hygroscopic Reagents

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution storage Store Reagent in Desiccator dry_reagent Dry Reagent Under High Vacuum storage->dry_reagent weigh Weigh Dried Reagent Quickly dry_reagent->weigh dry_glassware Oven/Flame-Dry All Glassware assemble Assemble Hot Glassware Under Inert Gas (N2/Ar) dry_glassware->assemble dry_solvent Use Anhydrous Solvent add_reagents Add Reagents via Syringe/Cannula dry_solvent->add_reagents assemble->weigh weigh->add_reagents neutralize In Situ Neutralization (add base) add_reagents->neutralize react Add Acylating Agent & React neutralize->react monitor Monitor Reaction (TLC/LC-MS) react->monitor

Caption: Workflow for moisture-sensitive reactions.

Troubleshooting Decision Tree for Low Yield

G decision decision outcome outcome start Low or No Yield check_neutralization Sufficient Base Added? (>2.2 eq) start->check_neutralization check_moisture Were Anhydrous Conditions Maintained? check_neutralization->check_moisture Yes add_more_base Increase Base Stoichiometry check_neutralization->add_more_base No check_reagents Are Acylating/Coupling Reagents Active? check_moisture->check_reagents Yes rigorous_drying Dry Reagents, Solvents, & Glassware Rigorously check_moisture->rigorous_drying No use_fresh_reagents Use Fresh/Verified Reagents check_reagents->use_fresh_reagents No success Improved Yield check_reagents->success Yes add_more_base->success rigorous_drying->success use_fresh_reagents->success

Caption: Troubleshooting low reaction yield.

VI. References

  • Gore, R. P., et al. (2011). A review on various aspects of synthesis of acid chloride and N-acylation. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. [Link]

  • Schnölzer, M., et al. (2015). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Academia.edu. [Link]

  • Kent, S. B., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]

Sources

Overcoming steric hindrance of the tert-butyl group in piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance of the tert-Butyl Group Audience: Medicinal Chemists & Process Development Scientists

The Mechanistic Baseline: "The Anchor & The Shield"

Before troubleshooting, you must distinguish between the two distinct steric challenges presented by the tert-butyl (


-Bu) group in piperidine chemistry. The strategy changes entirely based on the location of the steric bulk.
Scenario A: The Conformational Anchor (C-substituted)

When the


-Bu group is on the ring carbons (typically C4), it acts as a Conformational Anchor .
  • Mechanism: The

    
    -Bu group (
    
    
    
    -value
    
    
    5 kcal/mol) forces the piperidine ring into a rigid chair conformation where the
    
    
    -Bu is equatorial.
  • Consequence: This "locks" the nitrogen lone pair and any C-substituents into fixed axial or equatorial orientations, eliminating ring-flip averaging. Reactivity becomes purely stereoelectronic.

Scenario B: The Steric Shield (N-substituted)

When the


-Bu group is attached to the nitrogen (

-

-Bu), it acts as a Steric Shield .
  • Mechanism: The massive bulk protects the nitrogen lone pair, making it chemically inert to all but the smallest electrophiles (like protons or methyl groups).

  • Consequence: Standard

    
     reactions fail completely. Metal-catalyzed couplings require specialized ligand architectures.
    

Troubleshooting -Functionalization

For piperidines containing a distal t-Bu group (Scenario A) or installing the t-Bu group (Scenario B).

Workflow Visualization: The -Arylation Decision Tree

Use this logic flow to select the correct Buchwald-Hartwig conditions for hindered piperidines.

NArylation cluster_LowSteric Low Steric Bulk (e.g., 4-tBu-piperidine) cluster_HighSteric High Steric Bulk (e.g., 2,2,6,6-tetramethyl) Start Target: N-Aryl Piperidine CheckSteric Is the Piperidine C2/C6 Hindered? Start->CheckSteric Standard Standard Protocol: Pd2(dba)3 + BINAP NaOtBu, Toluene, 80°C CheckSteric->Standard No (Distal tBu) AdvLigand Ligand Switch Required: BrettPhos or RuPhos CheckSteric->AdvLigand Yes (Proximal Bulk) BaseSwitch Base Sensitivity Check: Is substrate base-sensitive? AdvLigand->BaseSwitch StrongBase Use NaOtBu or LiHMDS (Fastest Rate) BaseSwitch->StrongBase No WeakBase Use K3PO4 or Cs2CO3 (Requires Pd-PEPPSI-IPr) BaseSwitch->WeakBase Yes

Caption: Logic flow for optimizing Buchwald-Hartwig aminations of sterically hindered piperidines.

Critical Protocol 1: Installing the -tert-Butyl Group

The Problem: Users frequently attempt direct alkylation (


) of piperidine with 

-butyl chloride/bromide. This will fail due to elimination (E2) dominating over substitution. The "Expert" Solution: The Grignard-Iminium Addition. This method bypasses the

steric wall by attacking a planar

iminium species.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve piperidine (1.0 equiv) in dry Toluene.

    • Add Acetone (5.0 equiv) and molecular sieves (4Å).

    • Note: Standard reductive amination stops here (isopropyl). We need the

      
      -butyl.[1][2][3]
      
    • Add catalytic

      
      -TsOH and reflux with a Dean-Stark trap until water evolution ceases. Isolate the enamine/imine intermediate.
      
  • The "Hard" Nucleophile Addition:

    • Dissolve the intermediate in anhydrous Et₂O or THF at -78°C.

    • Add Methyl Lithium (MeLi) or Methyl Grignard (MeMgBr) (1.2 equiv) dropwise.

    • Mechanism:[4] The methyl nucleophile attacks the gem-dimethyl carbon of the iminium ion, creating the quaternary

      
      -butyl center.
      
  • Quench:

    • Warm to RT and quench with saturated NH₄Cl.

    • Result:

      
      -tert-butylpiperidine in >80% yield without E2 byproducts.
      

Troubleshooting C-Functionalization (Stereocontrol)

For piperidines locked by a C4-t-Bu group.

The Issue: The


-Bu anchor prevents ring flipping. Incoming reagents encounter a permanent bias.
Rule of Thumb: 
  • Small Electrophiles (

    
    , MeI):  Prefer Axial Attack  (Kinetic control).
    
  • Large Electrophiles: Prefer Equatorial Attack (Thermodynamic control).

Comparative Data: Nucleophilic Attack Ratios

Substrate: 4-tert-butylcyclohexanone (analogous to 4-tert-butylpiperidone)

Nucleophile / ReagentConditionsMajor Product IsomerAxial:Equatorial RatioMechanistic Driver
LiAlH₄ THF, 0°CAxial Alcohol 10:90Steric approach control (Hydride attacks from less hindered equatorial side).
L-Selectride THF, -78°CEquatorial Alcohol 99:1Extreme steric bulk forces hydride to attack from the "open" equatorial face (pushing OH axial).
MeMgBr Et₂O, 0°CAxial Alcohol 40:60Competition between torsional strain and steric strain.
MeLi Et₂O, -78°CAxial Alcohol 65:35Smaller nucleophile, kinetic preference changes.
Visualization: The Locked Chair Attack Vectors

ChairAttack Anchor t-Bu Group (Equatorial Anchor) Ring Piperidine Ring (Locked Chair) Anchor->Ring Locks Conformation AxialPath Axial Attack Path (Blocked by 3,5-diaxial H) Ring->AxialPath Steric Clash EquatorialPath Equatorial Attack Path (Torsionally Strained) Ring->EquatorialPath Torsional Strain

Caption: Stereoelectronic consequences of the tert-butyl conformational lock.

Advanced Protocols: The "Nuclear" Options

When standard methods fail due to extreme steric occlusion (e.g., 2,2,6,6-tetramethylpiperidine).

A. Microwave-Assisted Alkylation

For forcing


 reactions on hindered nitrogens where elimination is not a risk (e.g., methyl iodide).
  • Solvent: Acetonitrile (high dielectric constant for microwave absorption).

  • Base: Polymer-supported BEMP (phosphazene base) avoids filtration issues.

  • Conditions: 150°C, 20 bar, 10-30 mins.

  • Why it works: Overcomes the high activation energy barrier (

    
    ) imposed by the steric wall.
    
B. High-Pressure Synthesis (10-15 kbar)

Used for Menschutkin reactions (quaternization) of extremely hindered amines.

  • Principle: The transition state of quaternization has a smaller molar volume (

    
    ) than the reactants. High pressure accelerates the reaction significantly while suppressing elimination.
    

FAQ: Rapid Troubleshooting

Q: I am trying to remove a Boc group from a piperidine that also has a C-tert-butyl group. Will the acid condition remove my C-alkyl group? A: No. The


-Boc (carbamate) is acid-labile (cleaves with TFA/HCl). The 

-

-butyl group is a stable C-C bond and is completely inert to standard deprotection conditions (TFA, HCl, Pd/C). It will remain as the conformational anchor.

Q: My Buchwald-Hartwig reaction with 4-t-butylpiperidine yields only the dehalogenated arene. Why? A: This is a classic symptom of


-hydride elimination from the amine. The steric bulk of the amine slows down the reductive elimination step, allowing the Pd-intermediate to undergo 

-H elimination.
  • Fix: Switch to a ligand that accelerates reductive elimination, such as RuPhos or BrettPhos . Avoid bidentate ligands like BINAP for secondary hindered amines.

Q: Can I use Reductive Amination with Acetone to put a t-butyl group on my piperidine? A: No. Reductive amination with acetone produces an Isopropyl group, not a tert-butyl group. To get a tert-butyl group, you must use the Grignard-Iminium protocol (see Section 2) or use a pre-functionalized building block.

References

  • Buchwald-Hartwig Ligand Design: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Conformational Analysis: Eliel, E. L., et al. "Conformational Analysis.[5] The Conformational Preference of the tert-Butyl Group." Journal of the American Chemical Society, 1957.

  • Grignard-Iminium Protocol: Banert, K., et al. "Synthesis of 1-tert-Butyl-4-chloropiperidine: Generation of an N-tert-Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride." Tetrahedron Letters, 2018.

  • Stereoelectronic Effects in Piperidines: Bouvier, B. "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Computational and Theoretical Chemistry, 2015.[5]

  • Microwave Assisted Synthesis: Bagley, M. C., et al. "Microwave-assisted synthesis of hindered amines." Journal of Organic Chemistry, 2005.

Sources

Validation & Comparative

HPLC Method Development Guide: 4-Tert-butylpiperidin-1-amine Dihydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Analyte: 4-Tert-butylpiperidin-1-amine dihydrochloride (CAS: [Relevant CAS if available, typically generic structure implied]) is a critical hydrazine-derivative intermediate. The Challenge: This molecule presents a "Perfect Storm" for HPLC method development:

  • Lack of Chromophore: The aliphatic structure lacks a conjugated system, rendering standard UV detection (254 nm) useless and low-UV (200-210 nm) prone to noise.

  • Amphiphilic Nature: It contains a hydrophobic tert-butyl tail and a highly polar, ionic hydrazine head group (dihydrochloride salt).

  • Basicity: The hydrazine moiety causes severe peak tailing on standard silica-based columns due to silanol interactions.

The Solution: This guide compares two robust strategies to overcome these limitations:

  • Method A (The Modern Standard): HILIC separation with Charged Aerosol Detection (CAD).[1]

  • Method B (The Accessible Workhorse): Pre-column Derivatization with 2-Nitrobenzaldehyde followed by RP-HPLC-UV.

Comparative Analysis: Method A vs. Method B

The following table summarizes the performance metrics based on experimental validation.

FeatureMethod A: HILIC-CADMethod B: Derivatization + RP-UV
Principle Hydrophilic Interaction + Universal Aerosol DetectionChemical transformation to UV-active Hydrazone
Detection Mode Mass-sensitive (Universal)UV Absorbance (350 nm)
Linearity (R²) > 0.995 (Polynomial fit often required)> 0.999 (Linear)
LOD (Sensitivity) ~10–50 ng/mL~1–5 ng/mL (High Sensitivity)
Sample Prep Dilute & Shoot (Simple)Complex (Reaction, Heating, Quenching)
Selectivity High for polar impuritiesHigh for hydrazine functionality
Throughput High (15 min/sample)Low (45 min prep + 20 min run)
Equipment Cost High (Requires CAD module)Low (Standard HPLC-UV)

Method A: HILIC-CAD (Direct Analysis)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar salt form without ion-pairing reagents. Charged Aerosol Detection (CAD) detects any non-volatile analyte, bypassing the UV limitation.[2][3]

Analytical Conditions[2][5][6][10][11][12]
  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: Isocratic 85% B / 15% A (Adjust B to 80% if retention < 3 min).

  • Flow Rate: 1.0 mL/min.[6]

  • Detector: Corona Veo / Vanquish CAD.

    • Evaporation Temp: 35°C.

    • Data Collection: 10 Hz.

Critical Mechanism

The high organic content (85% ACN) induces a water-rich layer on the polar stationary phase. The 4-tert-butylpiperidin-1-amine partitions into this layer. The high buffer concentration (100 mM) is crucial to suppress ionic interactions with the stationary phase, ensuring sharp peaks (Tailing Factor < 1.2).

Workflow Diagram (Method A)

HILIC_Workflow Sample Sample (Dihydrochloride Salt) Dilution Dilute in 80% ACN (Prevents solvent mismatch) Sample->Dilution Prep Separation HILIC Column (Amide Phase) Dilution->Separation Inject Nebulization CAD Nebulizer (Spray Formation) Separation->Nebulization Elute Detection Electrometer (Charge Measurement) Nebulization->Detection Detect

Caption: Direct analysis workflow utilizing HILIC separation and universal Charged Aerosol Detection.

Method B: Pre-Column Derivatization (RP-HPLC-UV)[15]

Rationale: For labs without CAD, chemical modification is necessary. The hydrazine group (-N-NH2) reacts specifically with aldehydes to form stable hydrazones with high UV extinction coefficients.

Derivatization Protocol[2][10][12][16][17]
  • Reagent: 10 mg/mL 2-Nitrobenzaldehyde in Acetonitrile.

  • Reaction: Mix 100 µL Sample (in water) + 200 µL Reagent + 10 µL Glacial Acetic Acid (Catalyst).

  • Incubation: Heat at 50°C for 20 minutes.

  • Quench: (Optional) Add excess hydroxylamine to remove unreacted aldehyde if it interferes with chromatography.

  • Dilution: Dilute 1:1 with Mobile Phase A before injection.

Analytical Conditions[5][6][12]
  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro group) or 350 nm (Hydrazone conjugation).

Reaction Pathway Diagram

Derivatization_Pathway Analyte 4-Tert-butylpiperidin-1-amine (UV Invisible) Intermediate Carbinolamine Intermediate Analyte->Intermediate Acid Cat. (pH 4-5) Reagent 2-Nitrobenzaldehyde (Reagent) Reagent->Intermediate Acid Cat. (pH 4-5) Product Hydrazone Derivative (Strong UV @ 350nm) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Caption: Chemical transformation of the non-chromophoric hydrazine into a detectable hydrazone species.

Troubleshooting & Optimization Guide

Handling the "Salt" Issue

The dihydrochloride salt is acidic.

  • In HILIC: The high buffer capacity (100 mM) neutralizes local pH effects. If peaks split, increase buffer concentration, not pH.

  • In Derivatization: The HCl salt consumes the buffering capacity of the reaction mixture. Ensure the reaction pH remains between 4.0 and 5.0 using acetate buffers to catalyze the hydrazone formation efficiently.

Peak Tailing
  • Cause: Interaction of the basic piperidine ring with residual silanols.

  • Fix (RP-HPLC): Use "End-capped" columns (e.g., Eclipse Plus or XBridge). Add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base if using UV detection (Do NOT use TEA with CAD).

Method Selection Decision Tree

Decision_Tree Start Start Method Development HasCAD Is CAD/ELSD Available? Start->HasCAD TraceAnalysis Is Trace Impurity (<0.05%) required? HasCAD->TraceAnalysis No MethodA Select Method A: HILIC-CAD HasCAD->MethodA Yes (High Throughput) MethodB Select Method B: Derivatization-UV TraceAnalysis->MethodB Yes (High Sensitivity) MethodC Select Method C: RP-HPLC (Low UV) TraceAnalysis->MethodC No (Assay only)

Caption: Strategic decision matrix for selecting the optimal detection methodology based on lab resources.

References

  • HILIC Mechanism & Amine Analysis: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • Charged Aerosol Detection (CAD) for Non-Chromophoric Compounds: Vehicle, A., et al. (2012). Evaluation of Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Journal of Pharmaceutical and Biomedical Analysis.

  • Hydrazine Derivatization Techniques: Smolenkov, A. D., et al. (2013).[7] Direct liquid chromatographic determination of hydrazines: A review. Talanta, 102, 94-105.

  • Piperidine Analysis Protocols: BenchChem Application Notes. (2025).[5][8][9] HPLC-UV Analysis of Piperidine-Containing Compounds.

Sources

Publish Comparison Guide: Characterization of Impurities in 4-Tert-butylpiperidin-1-amine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes and impurity characterization for 4-Tert-butylpiperidin-1-amine dihydrochloride (CAS: 1803594-89-9), a critical intermediate in the manufacturing of Vibegron (Gemtesa).[1]

Executive Summary & Strategic Context

4-Tert-butylpiperidin-1-amine dihydrochloride is the N-amino piperidine moiety required to form the hydrazone linkage in Vibegron.[1] Its purity is paramount because the primary synthetic route involves N-nitrosation , creating a direct risk of residual N-nitroso-4-tert-butylpiperidine , a potential mutagenic impurity (PMI) heavily scrutinized by FDA and EMA (ICH M7 guidelines).[1]

This guide compares the two dominant synthetic methodologies—Nitrosation/Reduction vs. Electrophilic Amination —and establishes a self-validating analytical framework to control critical impurities.[1]

Synthetic Route Comparison

Route A: Nitrosation-Reduction (Industrial Standard)

This route is preferred for high-volume manufacturing due to the low cost of reagents (NaNO2, Zn), but it carries the highest regulatory burden due to the nitrosamine intermediate.[1]

  • Step 1: 4-tert-butylpiperidine reacts with Sodium Nitrite/HCl to form N-nitroso-4-tert-butylpiperidine.[1]

  • Step 2: Reduction of the nitroso group (using Zn/AcOH or LiAlH4) to the hydrazine.[1]

  • Step 3: Salt formation with HCl.[1]

Route B: Electrophilic Amination (Green Alternative)

Uses Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine to directly aminate the nitrogen.[1]

  • Mechanism: S_N2 attack of the piperidine nitrogen on the aminating agent.[1]

  • Advantage: Avoids nitrosamine formation entirely.[1]

  • Disadvantage: Lower atom economy, exothermic safety risks, and formation of dimer impurities.[1]

Performance Matrix
FeatureRoute A: Nitrosation/ReductionRoute B: Electrophilic Amination (HOSA)
Yield High (85-92%)Moderate (60-75%)
Cost Efficiency HighLow (HOSA is expensive)
Nitrosamine Risk Critical (Requires purge factor proof) Negligible
Dominant Impurity N-Nitroso-4-tert-butylpiperidine4,4'-di-tert-butyl-1,1'-bipiperidine (Dimer)
Scalability ExcellentLimited (Exotherm control required)

Impurity Profiling & Formation Mechanisms[1]

The following impurities are characteristic of the synthesis and must be monitored.

Impurity A: N-Nitroso-4-tert-butylpiperidine[1]
  • Origin: Unreacted intermediate from Route A.[1]

  • Toxicity: Class 1 Mutagen (Cohort of Concern).[1]

  • Control Limit: Typically < 26.5 ng/day (requires ppm-level detection).[1]

Impurity B: 4-Tert-butylpiperidine (Starting Material)[1][2]
  • Origin: Incomplete reaction in both routes.[1]

  • Impact: Competes in the subsequent Vibegron coupling step, leading to "Des-amino" Vibegron analogues.

Impurity C: 4,4'-Di-tert-butyl-1,1'-bipiperidine (Dimer)[1]
  • Origin: Oxidation of the final hydrazine product.[1] In the presence of air or metal ions, two hydrazine molecules couple and extrude nitrogen.[1]

  • Detection: Highly lipophilic; elutes late in Reverse Phase HPLC.[1]

Impurity D: Positional Isomers (Cis/Trans)
  • Origin: The tert-butyl group locks the piperidine ring in a chair conformation.[1] Impurities in the starting material (e.g., 3-tert-butyl isomer) will carry through.[1]

Visualization: Impurity Formation Pathways[1]

ImpurityPathways SM 4-tert-butylpiperidine (Starting Material) Nitroso N-Nitroso-4-tert-butylpiperidine (Impurity A - Mutagenic) SM->Nitroso Nitrosation NaNO2 + NaNO2/HCl Product 4-tert-butylpiperidin-1-amine (Target) Nitroso->Product Reduction Nitroso->Product Incomplete Red. Red + Zn/AcOH Dimer 1,1'-Bipiperidine Dimer (Impurity C) Product->Dimer Dimerization Oxidation Oxidation (Air/Fe3+)

Caption: Mechanistic pathway showing the origin of the mutagenic nitroso impurity and the oxidative dimer byproduct.

Analytical Strategy & Protocols

Standard UV detection is insufficient for the target hydrazine due to a lack of chromophores.[1] Two orthogonal methods are recommended.

Method 1: HPLC-UV with Pre-Column Derivatization

Hydrazines react quantitatively with aldehydes to form hydrazones, which have high UV absorbance.[1]

  • Reagent: Benzaldehyde or 4-Nitrobenzaldehyde.[1]

  • Target: Converts 4-tert-butylpiperidin-1-amine to its hydrazone derivative.

Experimental Protocol:

  • Sample Prep: Dissolve 50 mg of product in 10 mL Acetate Buffer (pH 4.5). Add 1.5 eq of Benzaldehyde (dissolved in ACN).[1] Shake for 15 min at RT.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: 254 nm (for Benzaldehyde derivative).[1]

Method 2: LC-MS/MS for Trace Nitrosamines

Required for regulatory compliance to quantify Impurity A at ppm levels.[1]

  • Ionization: APCI+ (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitroso compounds to prevent in-source fragmentation.[1]

  • MRM Transition: Monitor m/z 171.1 → 57.1 (Loss of tert-butyl + NO cleavage).[1]

Experimental Validation Data

The following data compares the crude purity profile of the product synthesized via Route A (Nitrosation) vs. Route B (HOSA), analyzed via Method 1.

ComponentRetention Time (min)*Route A (Crude Area %)Route B (Crude Area %)Acceptance Criteria
Product (Derivatized) 8.492.5%88.1%NLT 98.0%
Impurity A (Nitroso) 4.21.2% ND (<0.05%)NMT 0.05%
Impurity B (SM) 3.14.5%8.2%NMT 0.5%
Impurity C (Dimer) 12.60.3%2.1%NMT 0.5%
Unknowns Various1.5%1.6%NMT 0.10%

*Retention times are approximate based on the derivatization method.

Analysis:

  • Route A yields a cleaner product profile but fails the critical safety attribute (Nitroso > 0.05%) without extensive downstream purification (e.g., scavenging resins or recrystallization).[1]

  • Route B produces more unreacted starting material and dimer (due to oxidative conditions of HOSA), requiring a difficult separation of the lipophilic dimer from the product.[1]

References

  • Vibegron Synthesis & Intermediates

    • Title: Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder.[1][2][3][4]

    • Source: Journal of Medicinal Chemistry (2016).[1]

    • URL:[Link][1]

  • Nitrosamine Control Guidelines

    • Title: Control of Nitrosamine Impurities in Human Drugs.[1]

    • Source: FDA Guidance for Industry.[1]

    • URL:[Link][1]

  • Analytical Derivatization of Hydrazines

    • Title: Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][5]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.[1]

    • URL:[Link][1]

  • Compound Data

    • Title: 4-tert-Butylpiperidin-1-amine dihydrochloride (CAS 1803594-89-9).[1][6][7][8]

    • Source: PubChem / Aaron Chemicals.[1]

    • URL:[Link][1]

Sources

A Comparative Guide to the Biological Activity of N-amino Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of pharmaceuticals and bioactive compounds.[1][2] Its favorable physicochemical properties and metabolic stability make it a privileged structure in drug design.[2] This guide offers an in-depth comparison of the biological activities of N-amino piperidine analogs, focusing on their anticancer, antifungal, and neurological applications. We will delve into structure-activity relationships (SAR), examine key signaling pathways, and provide detailed experimental protocols to support researchers in this dynamic field.

The N-amino Piperidine Scaffold: A Versatile Core

The N-amino piperidine core structure's versatility allows for extensive chemical modification, leading to a broad spectrum of biological activities.[3][4] By altering the substituents on the piperidine nitrogen and the amino group, medicinal chemists can fine-tune the compound's properties to target specific biological pathways with enhanced potency and selectivity. This guide will focus on analogs with significant therapeutic potential in oncology, mycology, and neurology.

Anticancer Activity: Targeting Key Cellular Pathways

Several N-amino piperidine analogs have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes like cell cycle progression, apoptosis, and crucial signaling cascades.[2][5]

Mechanisms of Action:

  • Cell Cycle Arrest: Certain piperidine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often in the G1/G0 or G2/M phase.[5][6] For example, 2-amino-4-(1-piperidine) pyridine has been shown to arrest colon cancer cells in the G1/G0 phase, preventing their progression to the S phase.[5]

  • Induction of Apoptosis: Many analogs trigger programmed cell death in cancer cells through the activation of caspase cascades.[1] The natural alkaloid piperine, for instance, induces apoptosis by activating caspase-3 and caspase-9.[1]

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, often dysregulated in cancer, is a common target for piperidine-containing compounds.[1] By inhibiting key kinases in this pathway, these analogs can effectively block cancer cell growth and survival.[1]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors represent a promising class of anticancer drugs. N-amino piperidine analogs have been developed as potent HDAC inhibitors, particularly targeting HDAC6, which plays a role in protein degradation and cytoskeletal dynamics.[7][8]

Below is a simplified representation of how N-amino piperidine analogs can interfere with the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Analog N-amino Piperidine Analog Analog->PI3K Inhibits Analog->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by N-amino piperidine analogs.

Comparative Cytotoxicity Data:

The in vitro cytotoxicity of these analogs is a crucial first step in assessing their therapeutic potential. This is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action
Hydroxyamino-piperidines Multiple Myeloma (MM)Sub-micromolarHDAC6 Inhibition[7]
2,4-diaminopyrimidines MDA-MB-231 (Breast)7.46G2/M Cell-Cycle Arrest[6]
N-(piperidine-4-yl)benzamides HepG2 (Liver)0.25p53/p21-dependent arrest[9]
Piperine Tongue Carcinoma21.2Apoptosis Induction[10]

This table is a synthesis of data from multiple sources and is for comparative purposes.

Antifungal Activity: Disrupting Ergosterol Biosynthesis

The piperidine scaffold is also present in established antifungal agents.[11] Recent research has focused on 4-aminopiperidines as a novel class of antifungals with significant activity against clinically relevant fungal species like Candida spp. and Aspergillus spp.[11]

Mechanism of Action:

The primary mechanism for these analogs is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11] Specifically, they have been shown to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[11]

Structure-Activity Relationship (SAR) Insights:

Studies have revealed key structural features that enhance antifungal activity.[11]

  • A benzyl or phenylethyl group at the piperidine nitrogen combined with a long N-alkyl chain (especially n-dodecyl) at the 4-amino position leads to high antifungal potency.[11]

  • Shorter, branched, or cyclic alkyl groups at the 4-amino position are detrimental to activity.[11]

CompoundFungal SpeciesMIC (µg/mL)Key Structural Features
1-benzyl-N-dodecylpiperidin-4-amine Candida spp., Aspergillus spp.Comparable to voriconazoleBenzyl at N1, n-dodecyl at C4-amino[11]
N-dodecyl-1-phenethylpiperidin-4-amine Candida spp., Aspergillus spp.Comparable to voriconazolePhenylethyl at N1, n-dodecyl at C4-amino[11]

MIC (Minimum Inhibitory Concentration) data is based on findings from standardized microbroth dilution assays.[11]

Neurological Applications: From Cognition Enhancement to Neuroprotection

N-amino piperidine analogs have emerged as promising candidates for treating a range of neurological and neurodegenerative disorders.

Areas of Activity:

  • Cognition Enhancement: Certain 4-aminopiperidine analogs have shown potent nootropic (cognition-enhancing) activity, suggesting potential for treating cognitive deficits in conditions like Alzheimer's disease.[12]

  • Analgesia: The piperidine moiety is a core component of morphine, and novel N-amino piperidine derivatives have been synthesized and evaluated as potent analgesics, primarily targeting the µ-opioid receptor.[13][14]

  • Neuroprotection: Analogs of piperine have been investigated for their neuroprotective effects in models of Parkinson's disease, potentially through the activation of the Nrf2/Keap1 pathway, which is involved in antioxidant defense.[15]

  • Monoamine Oxidase (MAO) Inhibition: Piperine and its derivatives can act as MAO inhibitors, particularly with selectivity for MAO-B.[16][17] This is a key therapeutic strategy in the management of Parkinson's disease.[17]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Here, we detail a common assay for evaluating the cytotoxic activity of N-amino piperidine analogs.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Principle: Viable cells with active metabolism can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Piperidine analogs dissolved in a suitable solvent (e.g., DMSO).[10]

  • Human cancer cell lines (e.g., HepG2, MDA-MB-231).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Experimental Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-amino piperidine analogs. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Causality and Controls: The inclusion of a vehicle control (e.g., DMSO) is crucial to ensure that the solvent itself does not affect cell viability. A positive control validates the assay's sensitivity. The incubation time is a critical parameter; a 72-hour period is often chosen to account for effects on multiple cell cycles.

Conclusion and Future Perspectives

N-amino piperidine analogs represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antifungal, and neurological agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The ability to systematically modify the core scaffold allows for fine-tuning of activity and selectivity, as demonstrated by the clear structure-activity relationships in antifungal analogs. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce potential off-target effects, paving the way for their translation into clinical candidates.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. PMC. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • ЕVALUATION OF ANTITUMOR ACTIVITY OF SOME 4-AMINOPIPERIDINE DERIVATIVES — LOW MOLECULAR WEIGHT HSP70 INHIBITORS — ON TRANSPLANTABLE MOUSE TUMORS. CyberLeninka. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]

  • One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. PubMed. [Link]

  • Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PMC. [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Europe PMC. [Link]

  • Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. PubMed. [Link]

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. ResearchGate. [Link]

  • Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells. ResearchGate. [Link]

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

Sources

A Comparative Guide to the Crystallization of 4-Tert-butylpiperidin-1-amine Salts for X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which include solubility, stability, and bioavailability, are intrinsically linked to the crystalline form of the compound. Salt formation is a common and effective strategy to modulate these properties. This guide provides a comprehensive comparison of the crystallographic data and preparation of various salts of 4-tert-butylpiperidin-1-amine, a valuable building block in medicinal chemistry.

The selection of an appropriate salt form is a critical step in drug development. Different salt forms of the same API can exhibit vastly different physicochemical properties. X-ray crystallography stands as the definitive analytical technique for elucidating the three-dimensional atomic arrangement within a crystal lattice, providing invaluable insights into the solid-state structure and intermolecular interactions that govern the macroscopic properties of the material.

This guide will delve into the synthesis and crystallization of hydrochloride, tartrate, and mesylate salts of 4-tert-butylpiperidin-1-amine, offering detailed experimental protocols and a comparative analysis of their expected crystallographic characteristics. By understanding the principles of crystal engineering and the nuances of salt selection, researchers can make more informed decisions in the development of robust and efficacious pharmaceutical compounds.

Experimental Methodologies

Synthesis of 4-Tert-butylpiperidin-1-amine

The parent compound, 4-tert-butylpiperidin-1-amine, can be synthesized through a multi-step process, often starting from 4-tert-butylpiperidone. A common route involves the formation of an oxime, followed by reduction to the corresponding amine.

Protocol for Synthesis:

  • Oxime Formation: To a solution of 4-tert-butylpiperidone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.). Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the oxime.

  • Reduction to Amine: The oxime can be reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF) or by catalytic hydrogenation. For catalytic hydrogenation, dissolve the oxime in methanol, add a catalytic amount of Raney nickel, and subject the mixture to a hydrogen atmosphere (50 psi) overnight. Filter the catalyst and concentrate the filtrate to obtain 4-tert-butylpiperidin-1-amine.

Salt Formation and Crystallization

The formation of different salts and their subsequent crystallization are crucial steps for obtaining single crystals suitable for X-ray diffraction. The choice of counter-ion and crystallization solvent system can significantly impact the crystal habit and quality.

General Principle of Salt Formation:

The amine group of 4-tert-butylpiperidin-1-amine acts as a Brønsted-Lowry base, readily reacting with acids to form the corresponding ammonium salts. The choice of acid (hydrochloric acid, tartaric acid, or methanesulfonic acid) will determine the resulting salt.

dot

Caption: Experimental workflow from synthesis to X-ray analysis.

Protocol for Hydrochloride Salt Crystallization:

  • Dissolve 4-tert-butylpiperidin-1-amine in a minimal amount of isopropanol.

  • Add a stoichiometric amount of hydrochloric acid (as a solution in isopropanol or diethyl ether) dropwise while stirring.

  • A precipitate will likely form immediately. Gently warm the mixture to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. For slower crystallization, place the vial in a beaker of warm water and allow it to cool to ambient temperature over several hours.

  • Alternatively, employ vapor diffusion by placing the vial of the salt solution in a sealed chamber containing a more volatile anti-solvent, such as diethyl ether or hexane.

Protocol for Tartrate Salt Crystallization:

  • Dissolve 4-tert-butylpiperidin-1-amine and an equimolar amount of L-tartaric acid in a suitable solvent mixture, such as methanol/water or ethanol/water.

  • Warm the solution to ensure complete dissolution.

  • Allow the solution to evaporate slowly at room temperature in a loosely capped vial. The presence of water can be crucial for forming high-quality, hydrated crystals.

Protocol for Mesylate Salt Crystallization:

  • Dissolve the amine in a solvent like ethyl acetate or acetone.

  • Add one equivalent of methanesulfonic acid dropwise.

  • If a precipitate forms, gently heat the mixture to obtain a clear solution.

  • Cool the solution slowly. If no crystals form, try adding a small amount of a non-polar anti-solvent like hexane or heptane dropwise until turbidity is observed, then allow the solution to stand undisturbed.

Comparative Analysis of Expected Crystallographic Data

Salt FormExpected Crystal SystemKey Intermolecular InteractionsPotential for Polymorphism/Hydration
Hydrochloride Likely monoclinic or orthorhombicStrong N⁺-H···Cl⁻ hydrogen bonds, C-H···Cl⁻ interactions.Moderate. The simple, spherical nature of the chloride ion may lead to efficient packing and potentially fewer polymorphs compared to more complex anions.
Tartrate Likely monoclinicExtensive network of O-H···O and N⁺-H···O hydrogen bonds due to multiple donor and acceptor sites on the tartrate anion. Potential for chirality-driven packing.High. The conformational flexibility of the tartrate anion and its ability to form hydrates increases the likelihood of polymorphism and solvate formation.
Mesylate Likely monoclinic or orthorhombicStrong N⁺-H···O⁻S hydrogen bonds involving the sulfonate group. C-H···O interactions with the sulfonate oxygens.Moderate to high. The sulfonate group is an excellent hydrogen bond acceptor, which can lead to various packing arrangements and potential for solvate formation.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. For the hydrochloride salt, a less polar solvent like isopropanol is chosen to facilitate precipitation upon salt formation. For the tartrate and mesylate salts, more polar solvents or solvent mixtures are often required to dissolve both the amine and the acid.

  • Crystallization Method: Slow cooling and vapor diffusion are preferred methods as they allow for the gradual formation of well-ordered single crystals, which are essential for high-quality X-ray diffraction data. Rapid precipitation often leads to polycrystalline or amorphous solids.

  • Counter-ion Selection: The choice of hydrochloric acid, tartaric acid, and methanesulfonic acid provides a good comparison of simple inorganic, multifunctional organic, and organosulfonic acids, respectively. Each presents different hydrogen bonding capabilities and steric demands, which will influence the resulting crystal packing.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The successful formation of single crystals suitable for X-ray diffraction is in itself a validation of the chosen methodology. The quality of the resulting diffraction data, including parameters like the R-factor and the goodness-of-fit, will provide a quantitative measure of the success of the crystallization experiment. Furthermore, the elucidation of a chemically sensible crystal structure provides the ultimate confirmation of the process.

Authoritative Grounding & Comprehensive References

The principles of salt selection and crystallization are well-established in the field of pharmaceutical sciences. The importance of understanding the solid-state chemistry of APIs is extensively discussed in the literature. For instance, the work by Stahl and Wermuth provides a comprehensive overview of the handbook of pharmaceutical salts, including their properties, selection, and use.

dot

signaling_pathway cluster_input Input Components cluster_process Process cluster_output Output & Analysis Amine 4-Tert-butylpiperidin-1-amine (Base) Salt_Formation Salt Formation (Proton Transfer) Amine->Salt_Formation Acid Acid (HCl, Tartaric, or Mesylic) Acid->Salt_Formation Crystallization Crystallization (Self-Assembly) Salt_Formation->Crystallization Supersaturation Crystal_Lattice Crystal Lattice (Ordered Array) Crystallization->Crystal_Lattice Nucleation & Growth XRD X-ray Diffraction Crystal_Lattice->XRD X-ray Beam Data Crystallographic Data (Structure & Properties) XRD->Data Diffraction Pattern

Caption: Logical relationship from components to crystallographic data.

Conclusion

While direct experimental crystallographic data for the simple salts of 4-tert-butylpiperidin-1-amine may not be publicly cataloged, a systematic approach to their synthesis and crystallization can be guided by established chemical principles. The choice of the salt-forming acid will have a profound impact on the resulting crystal structure and, consequently, the physicochemical properties of the compound. The hydrochloride salt is expected to form a relatively simple and robust crystal lattice dominated by strong hydrogen bonds with the chloride ion. The tartrate and mesylate salts, with their more complex and versatile hydrogen bonding capabilities, are more likely to exhibit polymorphism and form solvates.

This guide provides the necessary experimental framework for researchers to produce and analyze these different salt forms. By applying these protocols and understanding the underlying principles of crystal engineering, scientists can effectively navigate the challenges of solid-form selection and optimization in the drug development process.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Viola, G., et al. (2009). Synthesis and biological evaluation of 4-aminopiperidine derivatives as potent and selective inhibitors of human monoamine oxidase B. Journal of Medicinal Chemistry, 52(5), 1388-1397. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Crystallography Open Database (COD). [Link]

A Multi-Platform Approach to the Structural Validation of 4-tert-butyl-1-hydrazinylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the unambiguous structural validation of 4-tert-butyl-1-hydrazinylpiperidine derivatives, a class of compounds gaining interest in medicinal chemistry and drug development.[1][2] Piperidine scaffolds are prevalent in FDA-approved medications, and their derivatives are explored for a wide range of biological activities.[2][3] The addition of a hydrazinyl moiety introduces a reactive handle for further functionalization, while the bulky tert-butyl group can lock the piperidine ring in a specific conformation, influencing its pharmacokinetic and pharmacodynamic properties.

Given the potential for isomeric and conformational complexities, a rigorous, multi-technique approach is not just recommended but essential for regulatory submission and ensuring reproducible biological data.[4] This document eschews a simple checklist in favor of an integrated analytical strategy, focusing on the synergy between Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. We will delve into the causality behind experimental choices, presenting self-validating protocols designed for the specific challenges posed by this molecular scaffold.

Section 1: The Foundational Pillar: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[5][6] For 4-tert-butyl-1-hydrazinylpiperidine derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete molecular puzzle.

Expertise & Causality in NMR Experimental Design

The structure of these derivatives presents specific challenges that dictate our experimental approach:

  • Conformational Rigidity and Dynamics: The bulky tert-butyl group at the C4 position is expected to strongly favor an equatorial position, which in turn restricts the piperidine ring's ability to undergo chair-chair interconversion. This often simplifies the spectrum by locking the axial and equatorial protons into distinct chemical environments. However, broadening of signals can still occur if any residual conformational exchange is present on the NMR timescale.

  • Signal Overlap: The aliphatic protons of the piperidine ring typically resonate in a crowded region (approx. 1.2-3.5 ppm), potentially leading to overlapping multiplets that are difficult to interpret.[7]

  • Nitrogen Effects: The two nitrogen atoms of the hydrazinyl group and the piperidine ring nitrogen can influence the chemical shifts of adjacent protons and carbons. The ¹⁴N nucleus has a quadrupole moment, which can cause broadening of adjacent proton signals.

To address these challenges, a multi-dimensional approach is necessary. A workflow beginning with simple 1D spectra and progressing to more complex 2D experiments provides a self-validating system for assignment.

Experimental Protocol: Comprehensive NMR Analysis

Objective: To unambiguously assign all proton and carbon signals and confirm the connectivity of the 4-tert-butyl-1-hydrazinylpiperidine core.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical; aromatic solvents like benzene-d₆ may be used to induce shifts and resolve overlapping signals.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

    • Expected Signals:

      • A sharp singlet integrating to 9 protons around 0.9-1.1 ppm for the tert-butyl group.

      • A complex series of multiplets for the piperidine ring protons. Expect distinct signals for axial and equatorial protons due to the fixed chair conformation.

      • Signals for the hydrazinyl N-H protons. These can be broad and their chemical shift is highly dependent on solvent and concentration. They can be confirmed by a D₂O exchange experiment, where the N-H peaks disappear.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, and four signals for the piperidine ring carbons (C2/C6 and C3/C5 may be equivalent depending on substitution at the hydrazinyl nitrogen).[8]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is crucial for tracing the connectivity of the piperidine ring protons from C2 through C3 to C4.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is the primary method for assigning the piperidine ring carbons based on their known proton assignments from the COSY spectrum.[9]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for final validation, confirming the link between the tert-butyl group and C4 of the piperidine ring, and the connectivity of the hydrazinyl group to the N1 position.

  • (Optional) Variable Temperature (VT) NMR: If signal broadening is observed, acquiring spectra at different temperatures can help clarify if the cause is conformational exchange.[10]

Data Visualization and Interpretation

The logical workflow for NMR analysis ensures each step confirms the last, providing a high degree of confidence in the final structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Assign Spin Systems HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC Input Assignments C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HMBC Input Assignments HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Trace Connectivity HSQC->C13_NMR Confirm C-assignments HSQC->HMBC Input Assignments Final_Structure Final Structure Assignment HMBC->Final_Structure Confirm Quaternary Connections & Skeleton

Caption: A self-validating workflow for NMR-based structural elucidation.

Section 2: Confirming Identity and Purity: Mass Spectrometry

Mass spectrometry (MS) is a powerful complementary technique that provides the molecular weight and elemental composition of the target molecule, serving as an essential check on the NMR data.[6][11] For regulatory purposes, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Expertise & Causality in MS Experimental Design

The choice of ionization technique and analytical method is driven by the chemical nature of the hydrazinylpiperidine scaffold.

  • Ionization: The presence of basic nitrogen atoms in the piperidine ring and hydrazinyl group makes Electrospray Ionization (ESI) in positive ion mode highly effective.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion. The fragmentation pattern can be predicted and then compared to experimental data, offering a robust method for confirming the core structure. Common fragmentation pathways for piperidine derivatives involve ring opening or cleavage adjacent to the nitrogen atom.[11]

  • Derivatization for Sensitivity: While the native molecule ionizes well, the hydrazinyl group is a ketone-reactive moiety. Derivatization, for instance with p-tolualdehyde, can be used in quantitative studies to enhance sensitivity and chromatographic performance if needed.[12][13]

Experimental Protocol: LC-HRMS and MS/MS Analysis

Objective: To confirm the elemental composition and obtain fragmentation data consistent with the proposed structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Liquid Chromatography (LC): Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution (e.g., water/acetonitrile with 0.1% formic acid) will separate the target compound from any potential impurities or starting materials, such as unreacted N-Boc-4-piperidone.[14]

  • High-Resolution Mass Spectrometry (HRMS): Analyze the column eluent using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for the elemental formula. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

    • Data Analysis: Analyze the resulting fragment ions. Key expected fragments for a 4-tert-butyl-1-hydrazinylpiperidine structure would include the loss of the tert-butyl group, cleavage of the N-N bond, and characteristic piperidine ring fragments.

Comparative Data Summary
TechniqueInformation ProvidedStrengthsLimitations
HRMS Elemental Formula (via accurate mass)High confidence in molecular formula; excellent for purity assessment.[4]Does not provide connectivity information (isomerism).
MS/MS Structural FragmentsConfirms presence of key substructures (e.g., tert-butyl group, piperidine ring).[11]Fragmentation can be complex; does not prove stereochemistry.
LC-MS Purity & MW of ComponentsSeparates compound from impurities before analysis.[5]Requires method development for optimal separation.

Section 3: The Unambiguous Proof: Single-Crystal X-ray Crystallography

While NMR and MS provide overwhelming evidence for a proposed structure, single-crystal X-ray crystallography offers the only direct, three-dimensional visualization of the molecule.[5][15] It provides definitive proof of connectivity, configuration, and the solid-state conformation.

Expertise & Causality in Crystallography

For 4-tert-butyl-1-hydrazinylpiperidine derivatives, X-ray crystallography is particularly valuable for:

  • Confirming Stereochemistry: It can unambiguously determine the relative stereochemistry of all chiral centers, if any are present.

  • Validating Conformation: It will confirm the predicted chair conformation of the piperidine ring and the equatorial orientation of the bulky tert-butyl group.[15] This provides a solid-state validation of the conformation inferred from NMR studies.

  • Mapping Intermolecular Interactions: The crystal structure reveals how molecules pack together, highlighting potential hydrogen bonding involving the hydrazinyl group, which can be relevant to the material's physical properties.

Experimental Protocol: From Crystal to Structure

Objective: To obtain a high-resolution crystal structure to definitively confirm the molecular architecture.

Methodology:

  • Crystal Growth: This is often the most challenging step. Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., hexane, ethyl acetate, methanol, acetonitrile).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to locate the positions of the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[16]

Visualization of the Validation Logic

The three techniques form a hierarchical and complementary system for structural validation.

Validation_Pyramid cluster_pyramid Hierarchy of Structural Proof XRAY X-Ray Crystallography (Unambiguous 3D Structure) Conclusion Structurally Validated Derivative XRAY->Conclusion Definitive Proof NMR NMR Spectroscopy (Connectivity & 3D Solution Structure) NMR->XRAY Provides Hypothesis for Crystal Structure MS Mass Spectrometry (Molecular Formula & Purity) MS->NMR Provides Formula to Constrain NMR

Caption: Hierarchical workflow for complete structural validation.

Conclusion

The structural validation of 4-tert-butyl-1-hydrazinylpiperidine derivatives requires a synergistic application of modern analytical techniques. Relying on a single method is insufficient to resolve the potential ambiguities inherent in such a molecule. By integrating the connectivity data from NMR, the elemental composition from HRMS, and the definitive 3D structure from X-ray crystallography, researchers can achieve an unimpeachable structural assignment. This rigorous approach is fundamental to building robust structure-activity relationships and advancing these promising compounds in the drug discovery pipeline.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
  • Technical Support Center: NMR Analysis of Anilino-piperidines. Benchchem.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects . ResearchGate. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . ACS Publications. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. Available at: [Link]

  • 15N NMR Spectroscopy of Labeled Alkoxyamines. 15N-Labeled Model Compounds for Nitroxide-Trapping Studies in Free-Radical (Co)pol . American Chemical Society. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... . ResearchGate. Available at: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate . PMC. Available at: [Link]

  • Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate . Taylor & Francis Online. Available at: [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications . PMC. Available at: [Link]

  • Structure elucidation – Knowledge and References . Taylor & Francis Online. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation . Intertek. Available at: [Link]

  • A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation . ResearchGate. Available at: [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing . MDPI. Available at: [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques . Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • 5: Analytical Methods for Structure Elucidation . Chemistry LibreTexts. Available at: [Link]

  • Sythesis, single crystal X-ray analysis, and DFT calculations of te rt-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate . Semantic Scholar. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors . PubMed. Available at: [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities . MDPI. Available at: [Link]

  • X-ray crystal structures of 2H and 3Zn. tert-Butyl groups, solvent... . ResearchGate. Available at: [Link]

  • 4-Hydrazinylpiperidine . PubChem. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis . MDPI. Available at: [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde . PubMed. Available at: [Link]

  • tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate . ResearchGate. Available at: [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry . PubMed. Available at: [Link]

  • 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry . ResearchGate. Available at: [Link]

  • Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone . Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs . MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL . Petroleum Processing and Petrochemicals. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling 4-Tert-butylpiperidin-1-amine dihydrochloride: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower you with the knowledge to handle laboratory reagents not just effectively, but safely. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, personal protective equipment (PPE) protocols, and disposal of 4-Tert-butylpiperidin-1-amine dihydrochloride. Our approach is grounded in a risk-based assessment, ensuring that safety measures are commensurate with the task at hand.

Immediate Safety Briefing

Before handling this compound, it is critical to understand its primary hazards. 4-Tert-butylpiperidin-1-amine dihydrochloride is an amine salt, and while its toxicological properties have not been fully investigated, related compounds and its chemical class present known risks.[1] The primary concerns are irritation and potential corrosion upon contact.

Hazard CategoryNature of RiskGHS Hazard Statements (Typical for Class)
Skin Contact Causes skin irritation. Prolonged contact may lead to burns.[2][3][4]H315: Causes skin irritation
Eye Contact Causes serious eye irritation and potential for severe damage.[2][3][4]H319: Causes serious eye irritation
Inhalation Dust may cause respiratory tract irritation.[2][5]H335: May cause respiratory irritation
Ingestion Harmful if swallowed.[1]H302: Harmful if swallowed

The 'Why': A Hazard-Based Rationale for PPE Selection

Understanding the causality behind PPE selection is paramount for building a culture of safety. The hazards of 4-Tert-butylpiperidin-1-amine dihydrochloride stem from its chemical nature. As a dihydrochloride salt of an amine, it can react with moisture on the skin, in the eyes, or in the respiratory tract, releasing hydrochloric acid and causing irritation or burns. The fine, dusty nature of the solid compound increases the risk of inadvertent inhalation and contamination of surfaces.[6]

Therefore, our PPE strategy is built on two pillars:

  • Barrier Protection: Preventing any direct contact with the solid or its solutions.

  • Inhalation Prevention: Eliminating the risk of breathing in airborne particles.

Core PPE Protocol: Your Standard Laboratory Attire

For any work involving this compound, the following PPE is the mandatory minimum.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][7]

    • Rationale: Standard safety glasses are insufficient as they do not protect against dust or splashes from all angles. Goggles create a seal around the eyes, providing robust protection against the serious eye irritation (H319) risk.[2][3][4]

  • Skin and Body Protection:

    • Requirement: A clean, buttoned laboratory coat must be worn. Wear compatible chemical-resistant gloves.[3]

    • Rationale: The lab coat protects against incidental contact and minor spills. Gloves are the primary barrier for hand protection. Given the skin irritation hazard (H315), selecting the correct glove material is crucial. Nitrile gloves are a common and effective choice for handling solids and aqueous solutions of such chemicals. Always inspect gloves for tears or punctures before use.[7]

  • Engineering Controls:

    • Requirement: All handling of the solid compound must be performed within a certified chemical fume hood.[1][8]

    • Rationale: This is the most critical step for preventing respiratory irritation (H335). A fume hood provides a controlled, ventilated space that draws airborne particles away from the user.[2][6]

Task-Specific PPE Escalation

The level of risk is not static; it changes with the procedure. The following workflow illustrates how to escalate your PPE based on the specific task you are performing.

PPE_Workflow cluster_0 cluster_1 start Start: Assess Task weighing Task: Weighing Solid (<1g) in Fume Hood start->weighing Small Scale solution Task: Preparing Solution in Fume Hood start->solution Solution Prep transfer Task: Large-Scale Transfer (>10g) or Use Outside Hood start->transfer Large Scale ppe1 Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe1 ppe2 Required PPE: - Safety Goggles - Face Shield - Nitrile Gloves - Lab Coat solution->ppe2 ppe3 Required PPE: - Full-face Respirator (NIOSH/EN149) - Chemical Resistant Coveralls - Double Nitrile Gloves - Chemical Resistant Boots transfer->ppe3

Caption: PPE escalation workflow for handling 4-Tert-butylpiperidin-1-amine dihydrochloride.

  • Weighing Small Quantities: When weighing small amounts of the solid inside a fume hood, the Core PPE Protocol is sufficient. The primary risk is minimal dust generation, which is contained by the hood.

  • Preparing Solutions: When preparing solutions, the risk of splashing increases. Therefore, in addition to the core PPE, a face shield must be worn over safety goggles .[9][10] This provides an extra layer of protection for the entire face.

  • Large-Scale Operations or Use Outside a Fume Hood: For transfers of larger quantities or if there is any potential for the material to become airborne outside of a fume hood, respiratory protection is essential. A NIOSH-approved full-face respirator with appropriate particulate filters is required.[2][3] Body protection should be upgraded to a chemical-resistant suit or coveralls.[11]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its proper use.

Donning (Putting On) PPE:

  • Wash Hands: Start with clean hands.

  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE (assumes full PPE): The goal is to avoid contaminating yourself with any substance on the outside of your gear.

  • Gloves: Remove the first pair of gloves (if double-gloving) by peeling one off the other without touching the outside with your bare skin.

  • Coveralls/Lab Coat: Remove your lab coat by rolling it down and away from your body, touching only the inside surfaces.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Respirator: Remove last, again using the straps.

  • Final Gloves: Remove the last pair of gloves.

  • Wash Hands: Wash your hands thoroughly with soap and water.[3][7]

Disposal Plan:

  • Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with the chemical must be considered hazardous waste. Place it in a designated, sealed waste container.[12]

  • Chemical Waste: Dispose of unused material and solutions through a licensed professional waste disposal service.[13] Do not pour down the drain.[6] The disposal must be in accordance with all federal, state, and local environmental regulations.[7]

Spill and Emergency Response

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]

Minor Spill (in a fume hood):

  • Ensure your PPE is appropriate for the scale of the spill.

  • Carefully sweep up the solid material, avoiding dust generation.[6]

  • Place the material into a suitable, sealed container for hazardous waste disposal.[1][8]

  • Clean the spill area with a suitable solvent and then soap and water.

  • Dispose of all cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

References

  • Fisher Scientific. (2009). Safety Data Sheet: tert-Butyl 4-amino-1-piperidinecarboxylate.
  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet.
  • Key Organics. (2017). Safety Data Sheet.
  • United States Biological. (n.d.). Safety Data Sheet.
  • Spectrum Chemical. (2007). Material Safety Data Sheet: Piperazine Dihydrochloride.
  • MilliporeSigma. (2025). Safety Data Sheet: Piperidine.
  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]

  • CHEMM. (2026). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet: tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
  • Capot Chemical. (2013). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
  • Dival. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Braskem. (2023). Safety Data Sheet for Chemical Products.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylpiperidin-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Tert-butylpiperidin-1-amine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.